T0070907-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H8ClN3O3 |
|---|---|
Molekulargewicht |
281.69 g/mol |
IUPAC-Name |
2-chloro-5-nitro-N-(2,3,5,6-tetradeuterio-4-pyridinyl)benzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)/i3D,4D,5D,6D |
InChI-Schlüssel |
FRPJSHKMZHWJBE-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C1=C(N=C(C(=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of T0070907-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor critically involved in adipogenesis, lipid metabolism, and inflammation. The deuterated form, T0070907-d4, is functionally equivalent in its mechanism of action and is utilized in studies requiring metabolic stabilization. This guide provides a comprehensive overview of the molecular mechanisms through which T0070907 exerts its effects, detailing its covalent interaction with PPARγ, its influence on co-regulator protein recruitment, and its emerging PPARγ-independent activities. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: PPARγ Antagonism
T0070907 is distinguished as a highly potent and selective irreversible antagonist of PPARγ.[1] Its primary mechanism involves direct, covalent modification of the PPARγ ligand-binding domain (LBD).
Covalent Modification: T0070907 forms a covalent bond with cysteine 313 (in human PPARγ2) located in helix 3 of the LBD.[2] This irreversible interaction physically obstructs the binding of agonist ligands.
Conformational Changes and Co-regulator Recruitment: The covalent modification of cysteine 313 by T0070907 induces a significant conformational change in the LBD, particularly affecting the positioning of helix 12. This alteration has two critical consequences for transcriptional regulation:
-
Inhibition of Coactivator Recruitment: In the presence of an agonist, PPARγ typically adopts a conformation that facilitates the recruitment of coactivator proteins, which are essential for initiating gene transcription. T0070907's induced conformational change prevents the proper alignment of the coactivator binding groove, thereby blocking the recruitment of these coactivators.[3]
-
Promotion of Corepressor Recruitment: Conversely, the conformation stabilized by T0070907 promotes the binding of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR).[3][4] The recruitment of corepressors leads to the active repression of target gene transcription.
This dual action of blocking coactivator binding and promoting corepressor association solidifies T0070907's role as a potent antagonist of PPARγ-mediated gene transcription.
PPARγ-Independent Mechanisms
Recent studies have revealed that T0070907 can exert biological effects through pathways independent of its interaction with PPARγ, particularly at higher concentrations. These "off-target" effects are significant in the context of its anti-cancer properties.
2.1. Modulation of the FAK-MAPK Signaling Pathway: In breast cancer cell lines, T0070907 has been shown to dose-dependently decrease the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (Erk1/2), key components of the MAPK signaling pathway.[5][6] This pathway is crucial for cell proliferation, migration, and invasion, suggesting that T0070907's anti-tumor activity may be, in part, attributable to its inhibition of these processes through the FAK-MAPK axis.[5][6]
2.2. Disruption of Tubulin and Microtubule Dynamics: In several cancer cell lines, including cervical and colorectal cancer, T0070907 treatment leads to a time-dependent reduction in the protein levels of α- and β-tubulin.[2][7] This effect is not due to an inhibition of tubulin polymerization but rather a post-transcriptional regulation leading to tubulin degradation.[8][9][10] The loss of tubulin disrupts the microtubule network, leading to a G2/M phase cell cycle arrest and, ultimately, apoptosis.[7][10] Notably, siRNA-mediated knockdown of PPARγ did not replicate this effect on tubulin levels, indicating a PPARγ-independent mechanism.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of T0070907 activity from various in vitro assays.
| Parameter | Value | Receptor/Assay Condition | Reference(s) |
| Ki | 1 nM | Human PPARγ | [2] |
| 0.85 µM | Human PPARα | [11] | |
| 1.8 µM | Human PPARδ | [11] | |
| IC50 | 1 nM | Inhibition of [3H]rosiglitazone binding to human PPARγ | [1][11] |
| >10,000 nM | Antagonist activity at human PPARδ | [12] | |
| 1,000 nM | Antagonist activity at human PPARγ in a yeast two-hybrid assay | [12] | |
| 2,950 nM | Agonist activity at human PPARα | [12] |
IC50 values can be cell-line and assay-dependent.
Signaling Pathways and Experimental Workflow Diagrams
PPARγ Signaling Pathway Modulation by T0070907
Caption: Modulation of PPARγ transcriptional activity by agonists versus T0070907.
PPARγ-Independent Signaling by T0070907
Caption: PPARγ-independent signaling pathways affected by T0070907.
Experimental Workflow for T0070907 Characterization
Caption: A typical experimental workflow for characterizing T0070907.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of T0070907.
PPARγ Competitive Radioligand Binding Assay (Scintillation Proximity Assay)
This assay quantifies the ability of T0070907 to compete with a known radiolabeled PPARγ agonist for binding to the receptor.
-
Materials:
-
GST-tagged human PPARγ-LBD
-
[3H]Rosiglitazone (radioligand)
-
T0070907 and unlabeled rosiglitazone (B1679542) (for standard curve)
-
Polylysine-coated Scintillation Proximity Assay (SPA) beads
-
Assay Buffer: 10 mM KH2PO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% (v/v) glycerol, pH 7.1
-
96-well microplate
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of T0070907 and unlabeled rosiglitazone in DMSO.
-
In a 96-well plate, combine 50 ng of GST-PPARγ-LBD, 5 nM [3H]rosiglitazone, and the test compound (T0070907) or unlabeled rosiglitazone in a final volume of 90 µL of assay buffer. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled rosiglitazone).
-
Incubate the plate for 1 hour at room temperature with gentle agitation.
-
Add 10 µL of a 20 mg/mL suspension of polylysine-coated SPA beads to each well.
-
Incubate for an additional hour at room temperature.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value for T0070907 by non-linear regression analysis.
-
PPRE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of T0070907 to inhibit agonist-induced transcriptional activation of a PPARγ-responsive reporter gene.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, Huh7)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a luciferase gene driven by a promoter with multiple Peroxisome Proliferator Response Elements (PPREs) (e.g., 3xPPRE-tk-luc)
-
A co-transfected control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Cell culture medium and reagents
-
PPARγ agonist (e.g., rosiglitazone)
-
T0070907
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with a fixed concentration of rosiglitazone (e.g., EC50 concentration) in the presence of increasing concentrations of T0070907 for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of T0070907 to determine its inhibitory effect on PPARγ-mediated transcription.
-
GST Pull-Down Assay for Corepressor Recruitment
This in vitro assay assesses the ability of T0070907 to promote the interaction between PPARγ and a corepressor protein.
-
Materials:
-
GST-tagged PPARγ-LBD (bait protein)
-
In vitro translated, [35S]-labeled corepressor protein (e.g., NCoR) (prey protein)
-
Glutathione-sepharose beads
-
Binding buffer (e.g., PBS with 0.5% Triton X-100 and 1 mM DTT)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 20 mM reduced glutathione (B108866) in 100 mM Tris-HCl, pH 8.0)
-
T0070907 and a PPARγ agonist (as a negative control)
-
SDS-PAGE gels and autoradiography equipment
-
-
Procedure:
-
Incubate purified GST-PPARγ-LBD with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the bait protein.
-
Wash the beads several times with wash buffer to remove unbound protein.
-
Incubate the immobilized GST-PPARγ-LBD with the [35S]-labeled NCoR in the presence of T0070907 or the agonist control for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Resolve the eluted proteins by SDS-PAGE.
-
Visualize the [35S]-labeled NCoR by autoradiography to determine if it was "pulled down" with GST-PPARγ-LBD in the presence of T0070907.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Coactivator Recruitment Assay
This assay measures the ability of T0070907 to inhibit the agonist-induced interaction between PPARγ and a coactivator peptide in a high-throughput format.
-
Materials:
-
GST-tagged PPARγ-LBD
-
Biotinylated peptide corresponding to the LXXLL motif of a coactivator (e.g., SRC-1)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (acceptor)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
PPARγ agonist and T0070907
-
384-well low-volume microplate
-
HTRF-compatible plate reader
-
-
Procedure:
-
In a 384-well plate, combine the GST-PPARγ-LBD, the biotinylated coactivator peptide, the agonist, and varying concentrations of T0070907 in assay buffer.
-
Incubate for 1-2 hours at room temperature.
-
Add the HTRF detection reagents: Europium-anti-GST and SA-APC.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000). A decrease in the HTRF ratio in the presence of T0070907 indicates inhibition of the coactivator-receptor interaction.
-
Determine the IC50 of T0070907 for the inhibition of coactivator recruitment.
-
Conclusion
This compound, through its non-deuterated counterpart, is a well-characterized and powerful research tool for investigating PPARγ signaling. Its primary mechanism of action is through the irreversible covalent modification of PPARγ, leading to the inhibition of agonist-induced transcriptional activity by blocking coactivator recruitment and promoting corepressor binding. Furthermore, the growing body of evidence for its PPARγ-independent effects, particularly on the FAK-MAPK pathway and tubulin dynamics, highlights its potential as a multi-faceted pharmacological agent, especially in the context of oncology. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of T0070907 and other modulators of nuclear receptor activity.
References
- 1. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. T0070907, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ Inhibitors as Novel Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARgamma Inhibitors as Novel Tubulin-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPARgamma inhibitors reduce tubulin protein levels by a PPARgamma, PPARdelta and proteasome-independent mechanism, resulting in cell cycle arrest, apoptosis and reduced metastasis of colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T0070907 | PPAR | TargetMol [targetmol.com]
- 12. T0070907 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Guide: T0070907-d4 and its High-Affinity Binding to PPARγ
This technical guide provides a comprehensive overview of the binding affinity of T0070907-d4 for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It is intended for researchers, scientists, and drug development professionals engaged in the study of PPARγ modulation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.
Note on this compound: this compound is the deuterated form of T0070907. While specific binding affinity studies for the d4 variant are not extensively published, deuterium (B1214612) substitution is a common strategy in drug development to modify metabolic stability and is generally not expected to significantly alter the target binding affinity. The data presented herein is for the non-deuterated T0070907, which is considered a reliable surrogate for the binding properties of the d4 analog.
Quantitative Data Summary
T0070907 is a potent and highly selective antagonist of PPARγ. Its binding affinity has been characterized by a low nanomolar IC50 value, indicating a strong interaction with the receptor. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Receptor Isoform | Species | Assay Type | Reference |
| IC50 | 1 nM | PPARγ | Human | Scintillation Proximity Assay | [1][2][3] |
| Ki | 1 nM | PPARγ | Human | Not Specified | [4] |
| Selectivity | >800-fold | PPARγ vs. PPARα and PPARδ | Not Specified | Not Specified | [3] |
Table 1: Quantitative Binding Affinity Data for T0070907. This table summarizes the key binding parameters of T0070907 to PPARγ, highlighting its potency and selectivity.
Mechanism of Action
T0070907 functions as a covalent antagonist of PPARγ. It irreversibly binds to a specific cysteine residue within the ligand-binding domain of the receptor.[1][2] This covalent modification locks the receptor in an inactive conformation, thereby blocking the recruitment of transcriptional coactivators and promoting the recruitment of corepressors.[1][5] This dual action effectively silences the transcriptional activity of PPARγ.
Experimental Protocols
The binding affinity and functional consequences of T0070907 interaction with PPARγ have been determined using a variety of robust biochemical and cellular assays. The detailed methodologies for the key experiments are outlined below.
Scintillation Proximity Assay (SPA) for Competitive Binding
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Principle: A GST-tagged PPARγ protein is captured by SPA beads. A radiolabeled PPARγ ligand (e.g., [3H]rosiglitazone) is added, which, upon binding to the receptor, comes into close proximity with the scintillant-impregnated beads, leading to light emission. A competing non-radiolabeled ligand will displace the radioligand, resulting in a decrease in the scintillation signal.
Detailed Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a 90 µL reaction mixture containing:
-
SPA Buffer: 10 mM KH2PO4, 10 mM K2HPO4, 50 mM NaCl, 2 mM EDTA, 1 mM DTT, 2 mM CHAPS, and 10% (v/v) glycerol, at a pH of 7.1.[5][6]
-
GST-PPARγ: 50 ng of purified GST-tagged PPARγ protein.[5][6]
-
Radioligand: 5 nM of a 3H-labeled PPARγ ligand (e.g., [3H]rosiglitazone).[5][6]
-
Test Compound: 5 µL of T0070907 (or this compound) at various concentrations in DMSO.[5][6]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[5][6]
-
SPA Bead Addition: Add 10 µL of a 20 mg/mL stock of polylysine-coated SPA beads suspended in SPA buffer.[5][6]
-
Second Incubation: Incubate for an additional hour at room temperature to allow the GST-tagged protein to bind to the beads.[5][6]
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter (e.g., Packard Topcount).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Coactivator Recruitment
This assay is employed to assess the ability of a compound to either promote or block the interaction between PPARγ and a coactivator peptide.
Principle: The HTRF assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). In the context of PPARγ, the receptor is typically tagged with the donor and a coactivator-derived peptide is tagged with the acceptor. Agonist binding induces a conformational change in PPARγ that facilitates coactivator binding, bringing the donor and acceptor into close proximity and generating a FRET signal. An antagonist like T0070907 will prevent this interaction, leading to a decrease in the FRET signal.[1][7]
Glutathione S-Transferase (GST) Pull-Down Assay for Corepressor Recruitment
This assay is utilized to demonstrate the recruitment of corepressor proteins to PPARγ in the presence of a ligand.
Principle: A GST-tagged PPARγ protein is immobilized on glutathione-sepharose beads. The immobilized receptor is then incubated with a cell lysate or a purified corepressor protein (e.g., NCoR) in the presence of the test compound. After washing to remove non-specific binders, the proteins bound to the beads are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the corepressor. An increased amount of the corepressor in the eluate in the presence of the test compound indicates ligand-induced corepressor recruitment.[1][7]
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of T0070907's interaction with PPARγ and the experimental workflow used to characterize it.
References
- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. T0070907 | PPAR | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
T0070907-d4: A Technical Overview of its Selectivity Profile for PPARα and PPARδ
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T0070907 is a highly selective antagonist of PPARγ, exhibiting significantly lower affinity for PPARα and PPARδ. This selectivity is crucial for its use as a specific pharmacological tool to investigate the physiological and pathological roles of PPARγ without confounding effects from the other PPAR isoforms. This guide summarizes the quantitative binding data, details the experimental methodologies used to determine this selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile
The selectivity of T0070907 for PPARγ over PPARα and PPARδ has been determined through competitive radioligand binding assays. The data clearly demonstrates a pronounced preference for PPARγ.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity vs. PPARγ |
| T0070907 | PPARγ | 1 nM | - |
| T0070907 | PPARα | 0.85 μM[1] | 850-fold |
| T0070907 | PPARδ | 1.8 μM[1] | 1800-fold |
Note: Data presented is for the non-deuterated T0070907. The deuterated analog, T0070907-d4, is expected to exhibit a virtually identical selectivity profile as the deuterium (B1214612) substitution is unlikely to alter the receptor-ligand binding interactions.
Experimental Protocols
The determination of the selectivity profile of T0070907 is primarily achieved through competitive radioligand binding assays and functional reporter gene assays.
Competitive Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a test compound (T0070907) to compete with a known radiolabeled ligand for binding to the PPARα and PPARδ receptors.
Materials:
-
GST-tagged human PPARα and PPARδ ligand-binding domains (LBDs)
-
Radiolabeled ligands: [³H]GW2433 for PPARα and PPARδ
-
T0070907
-
Scintillation Proximity Assay (SPA) beads (polylysine-coated)
-
Assay Buffer (e.g., 10 mM KH2PO4, 10 mM K2HPO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% glycerol, pH 7.1)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Protein Immobilization: A solution containing the GST-tagged PPARα or PPARδ LBD is added to the wells of a 96-well plate.
-
Ligand and Competitor Addition: A fixed concentration of the radiolabeled ligand ([³H]GW2433) and varying concentrations of the unlabeled competitor (T0070907) are added to the wells.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
SPA Bead Addition: A suspension of SPA beads is added to each well. The GST-tagged receptors bind to the beads.
-
Signal Detection: When the radiolabeled ligand binds to the receptor on the bead, the emitted beta particles from the tritium (B154650) excite the scintillant within the bead, producing light. This light is then measured using a microplate scintillation counter. Unbound radioligand in the solution is too far from the bead to generate a signal.
-
Data Analysis: The amount of light produced is inversely proportional to the concentration of the competing unlabeled ligand. The IC50 value (the concentration of T0070907 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Antagonist Activity
This cell-based assay measures the functional ability of T0070907 to inhibit the transcriptional activity of PPARα and PPARδ induced by a known agonist.
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Expression plasmid for full-length human PPARα or PPARδ
-
Reporter plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase gene
-
Transfection reagent
-
Known PPARα agonist (e.g., GW7647) and PPARδ agonist (e.g., GW501516)
-
T0070907
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Cells are co-transfected with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Cell Plating: Transfected cells are plated in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with a fixed concentration of the respective PPAR agonist (to induce a response) in the presence of increasing concentrations of T0070907.
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene expression and luciferase protein accumulation.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent containing the luciferin (B1168401) substrate is added.
-
Signal Detection: The light produced by the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The inhibitory effect of T0070907 is determined by the reduction in luciferase activity compared to cells treated with the agonist alone. The IC50 value, representing the concentration of T0070907 that causes a 50% inhibition of the agonist-induced response, is calculated.
Mandatory Visualizations
Caption: General signaling pathway for PPARα and PPARδ activation.
Caption: Workflow for determining binding affinity via SPA.
Caption: Logical relationship of T0070907 binding to PPAR isoforms.
References
An In-depth Technical Guide to the Covalent Modification of PPARγ Cys313 by T0070907
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation. As a key drug target for the treatment of type 2 diabetes, the modulation of PPARγ activity by synthetic ligands has been an area of intense research. Among these ligands, T0070907 has emerged as a potent and selective antagonist that covalently modifies a specific cysteine residue within the ligand-binding pocket, thereby providing a powerful tool for studying PPARγ function and for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the covalent modification of Cysteine 313 (Cys313) in human PPARγ2 by T0070907. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. While this guide focuses on T0070907, it is worth noting that deuterated analogs, such as T0070907-d4, are sometimes synthesized for use in specialized applications like mass spectrometry to facilitate unambiguous tracking and quantification of the compound in complex biological matrices.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of T0070907 with PPARγ and its functional consequences.
Table 1: Binding Affinity and Potency of T0070907 for PPAR Subtypes
| Parameter | PPARγ | PPARα | PPARδ | Reference |
| Ki (nM) | 1 | 850 | 1800 | [1] |
| IC50 (nM) | 1 | >1000 | >1000 | [2][3][4] |
Table 2: Functional Inhibition by T0070907 in Cellular Assays
| Assay | Cell Line | Agonist | T0070907 IC50 (nM) | Reference |
| Reporter Gene Assay | Various | Rosiglitazone (B1679542) | in the nM range | [2] |
| Adipocyte Differentiation | 3T3-L1 | Rosiglitazone | ~1000 | [1] |
| PPRE-mediated Reporter Activity Inhibition | MDA-MB-231, MCF-7 | Rosiglitazone | Effective at 10 µM | [5][6] |
Mechanism of Action
T0070907 is a selective antagonist of PPARγ that exerts its function through a covalent modification of Cysteine 313 (Cys313) located in helix 3 of the ligand-binding domain (LBD) of human PPARγ2.[7][8] This irreversible binding induces a conformational change in the receptor.[9]
The primary mechanism of antagonism involves the modulation of cofactor recruitment. The covalent attachment of T0070907 to Cys313 blocks the agonist-induced recruitment of transcriptional coactivators.[7][8] Concurrently, it promotes the recruitment of transcriptional corepressors, such as NCoR.[7][8] This shift in cofactor preference ultimately leads to the repression of PPARγ target gene transcription. Studies with mutant receptors have indicated that T0070907's modulation of cofactor interaction is mediated by altering the conformation of helix 12 in the PPARγ LBD.[7][8]
Signaling Pathway
The following diagram illustrates the signaling pathway of PPARγ and the point of intervention by T0070907.
Caption: PPARγ signaling and T0070907's inhibitory mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent modification of PPARγ by T0070907.
Ligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the binding affinity of T0070907 to PPARγ by measuring its ability to displace a radiolabeled ligand.
Materials:
-
GST-tagged human PPARγ LBD
-
[3H]-Rosiglitazone (radioligand)
-
T0070907
-
SPA buffer (10 mM KH2PO4, 10 mM K2HPO4, 50 mM NaCl, 2 mM EDTA, 1 mM DTT, 10% glycerol, 0.1% TX-100, pH 7.4)
-
Poly-lysine coated SPA beads
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of T0070907 in DMSO.
-
In a 96-well plate, add 5 µL of the T0070907 dilution or DMSO (vehicle control).
-
Add 45 µL of a solution containing GST-PPARγ LBD (final concentration ~10 nM) and [3H]-Rosiglitazone (final concentration ~5 nM) in SPA buffer to each well.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add 50 µL of a slurry of poly-lysine coated SPA beads (1 mg/well) in SPA buffer to each well.
-
Incubate for an additional 1 hour at room temperature to allow the GST-tagged protein to bind to the beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the T0070907 concentration and fitting the data to a sigmoidal dose-response curve.
Adipocyte Differentiation Assay
This cell-based assay assesses the functional consequence of T0070907 binding on PPARγ-mediated adipogenesis.[10]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Rosiglitazone (PPARγ agonist)
-
T0070907
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing a fixed concentration of rosiglitazone (e.g., 1 µM) and varying concentrations of T0070907 or vehicle (DMSO).
-
After 2-3 days, replace the differentiation medium with maintenance medium containing rosiglitazone and T0070907 at the same respective concentrations.
-
Continue to culture for an additional 4-6 days, replacing the maintenance medium every 2 days.
-
After a total of 7-9 days of differentiation, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating with Oil Red O solution for 20 minutes.
-
Wash extensively with water to remove unbound dye.
-
Quantify adipogenesis by eluting the Oil Red O stain with isopropanol and measuring the absorbance at 520 nm, or by microscopic imaging and analysis.
Coactivator/Corepressor Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This in vitro assay measures the ability of T0070907 to modulate the interaction of PPARγ with coactivator and corepressor peptides.
Materials:
-
GST-tagged human PPARγ LBD
-
Europium-labeled anti-GST antibody
-
Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α) or corepressor peptide (e.g., from NCoR)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
T0070907
-
PPARγ agonist (e.g., Rosiglitazone)
-
384-well low-volume microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a dilution series of T0070907 in DMSO.
-
In a 384-well plate, add T0070907 dilutions. For coactivator recruitment, also add a fixed concentration of a PPARγ agonist. For corepressor recruitment, agonist is typically omitted.
-
Add a pre-mixed solution of GST-PPARγ LBD and Europium-labeled anti-GST antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated co-regulator peptide and SA-APC to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal by exciting at 340 nm and reading emissions at 615 nm (Europium) and 665 nm (APC).
-
Calculate the FRET ratio (665 nm / 615 nm) and plot against the T0070907 concentration to determine EC50 or IC50 values.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical flow of investigating the covalent modification.
Caption: Workflow for the Scintillation Proximity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T0070907 - Amerigo Scientific [amerigoscientific.com]
- 3. T 0070907 | PPAR gamma Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 5. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
The Dual-Faceted Role of T0070907-d4 in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate effects of T0070907-d4, a deuterated analog of the potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, T0070907, on the process of adipocyte differentiation. T0070907 is a valuable chemical tool for elucidating the molecular mechanisms underpinning adipogenesis and has revealed a dual modality of action: a primary, PPARγ-dependent inhibition of differentiation and a secondary, PPARγ-independent induction of apoptosis in immature adipocytes. This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development efforts in the fields of metabolism, obesity, and related disorders.
PPARγ-Dependent Inhibition of Adipogenesis
Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with PPARγ serving as the master regulator. The activation of PPARγ is both necessary and sufficient to drive the expression of genes that confer the mature adipocyte phenotype, including those involved in lipid metabolism and insulin (B600854) sensitivity.
This compound, like its non-deuterated counterpart, functions as a competitive antagonist of PPARγ. It binds to the ligand-binding domain of the receptor, preventing its activation by endogenous or synthetic agonists. This blockade of PPARγ activation effectively halts the transcriptional program of adipogenesis, leading to a significant reduction in the differentiation of preadipocytes into mature, lipid-storing adipocytes. This inhibitory effect is dose-dependent and can be observed through a decrease in lipid accumulation and the downregulation of key adipogenic marker genes.
Signaling Pathway
The canonical pathway for PPARγ-mediated adipogenesis and its inhibition by this compound is depicted below. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This recruitment of coactivators initiates the transcription of genes essential for adipocyte differentiation, such as CCAAT/enhancer-binding protein alpha (Cebpa), fatty acid-binding protein 4 (Fabp4), and others. This compound competitively binds to PPARγ, preventing agonist binding and subsequent coactivator recruitment, thereby repressing gene transcription and inhibiting differentiation.
PPARγ-Independent Cytotoxicity in Immature Adipocytes
Beyond its role as a PPARγ antagonist, T0070907 has been shown to induce apoptosis specifically in immature adipocytes through a mechanism independent of PPARγ.[1] This cytotoxic effect is not observed in preadipocytes or fully mature adipocytes, suggesting a vulnerability unique to the early stages of differentiation.[1]
The proposed mechanism for this PPARγ-independent action involves the induction of oxidative stress. T0070907 treatment leads to an increase in reactive oxygen species (ROS) within immature adipocytes, triggering a cascade of events culminating in programmed cell death. This effect is not rescued by the presence of PPARγ agonists, further supporting its independence from the PPARγ signaling pathway.[1]
Proposed Signaling Pathway
The PPARγ-independent pathway initiated by this compound in immature adipocytes is illustrated below. This compound treatment leads to an increase in intracellular ROS, which in turn activates apoptotic signaling pathways, ultimately resulting in the elimination of the developing adipocyte.
Data Summary
The following tables summarize the quantitative effects of T0070907 on key markers of adipocyte differentiation in the commonly used 3T3-L1 preadipocyte cell line.
Table 1: Effect of T0070907 on Triglyceride Accumulation in 3T3-L1 Cells
| T0070907 Conc. (µM) | % Inhibition of Triglyceride Accumulation (Day 7) | % Inhibition of Triglyceride Accumulation (Day 10) | % Inhibition of Triglyceride Accumulation (Day 14) |
| 0.01 | ~20% | ~15% | ~10% |
| 0.1 | ~50% | ~45% | ~30% |
| 1 | ~80% | ~75% | ~60% |
| 10 | >90% | >90% | ~85% |
Data are approximated from graphical representations in the literature and represent the percentage inhibition relative to a positive control (e.g., rosiglitazone-induced differentiation).
Table 2: Effect of T0070907 on Adipogenic Gene Expression in 3T3-L1 Cells
| Gene | T0070907 Conc. (µM) | Fold Change in mRNA Expression (relative to differentiated control) |
| Pparg | 1 | Significant Decrease |
| Cebpa | 1 | Significant Decrease |
| Fabp4 | 1 | Significant Decrease |
Qualitative data indicates a significant downregulation of these key adipogenic markers in the presence of T0070907. Dose-response studies are needed for more precise quantification.
Table 3: Effect of T0070907 on Adipogenic Protein Expression in 3T3-L1 Cells
| Protein | T0070907 Conc. (µM) | Change in Protein Expression (relative to differentiated control) |
| PPARγ | 1 | Decreased |
| C/EBPα | 1 | Decreased |
| FABP4 | 1 | Decreased |
Data from Western blot analyses indicate a reduction in the protein levels of key adipogenic transcription factors and markers.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on adipocyte differentiation.
3T3-L1 Cell Culture and Adipocyte Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Reaching Confluency: Allow cells to grow to 100% confluency. Maintain the cells in a confluent state for 2 days before inducing differentiation.
-
Induction of Differentiation (Day 0): Replace the growth medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Treat cells with the desired concentrations of this compound or vehicle control.
-
Maturation (Day 2): After 48 hours, replace the differentiation medium I with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) with or without this compound.
-
Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with DMEM containing 10% FBS, with or without this compound, until the cells are ready for analysis (typically between day 8 and day 14).
Oil Red O Staining for Lipid Accumulation
This protocol is for the visualization and quantification of intracellular lipid droplets in differentiated adipocytes.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
100% Isopropanol (for elution)
Procedure:
-
Washing: Gently wash the differentiated cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the fixed cells with distilled water.
-
Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol and allow the wells to dry completely.
-
Staining: Add Oil Red O working solution (6 parts Oil Red O stock solution and 4 parts distilled water, filtered) to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with distilled water 3-4 times.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well to elute the stain. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of key adipogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb)
Procedure:
-
RNA Extraction: On the desired day of differentiation, wash the cells with PBS and lyse them directly in the culture dish using the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Perform qPCR using a suitable master mix and primers for the target and housekeeping genes. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Protein Expression Analysis
This protocol is for assessing the protein levels of key adipogenic transcription factors.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a powerful research tool that inhibits adipocyte differentiation through at least two distinct mechanisms. Its primary, well-characterized role is as a potent PPARγ antagonist, effectively shutting down the master regulator of adipogenesis. Additionally, it exhibits a specific cytotoxic effect on immature adipocytes by inducing oxidative stress, a pathway that operates independently of PPARγ. This dual functionality makes this compound an invaluable molecule for dissecting the intricate signaling networks that govern fat cell development. The detailed protocols and summarized data provided in this guide are intended to support researchers in further exploring these mechanisms and their implications for metabolic diseases. A deeper understanding of how compounds like this compound modulate adipocyte biology will be crucial for the development of novel therapeutic strategies to combat obesity and its associated comorbidities.
References
Unraveling the Regulatory Role of T0070907-d4 in Gene Expression
A comprehensive analysis of the current scientific understanding of T0070907-d4, its mechanism of action, and its impact on transcriptional regulation. This document is intended for researchers, scientists, and professionals in the field of drug development.
A thorough investigation into the publicly available scientific literature and databases reveals a significant challenge in identifying the specific molecule or gene designated as "this compound." This identifier does not correspond to any known small molecule, protein, or gene within established and recognized scientific repositories. The lack of public information suggests that "this compound" may represent an internal or proprietary code for a compound or biological entity that has not yet been disclosed or published in the public domain. It is also conceivable that the identifier may contain a typographical error.
Due to the absence of any discernible data, it is not possible to provide a detailed technical guide on the role of "this compound" in regulating gene expression. Consequently, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled at this time.
To facilitate a comprehensive response, it is imperative to first correctly identify the molecule or gene of interest. Researchers and professionals seeking information on this topic are encouraged to verify the identifier and provide any alternative or established nomenclature. Once a recognized name is available, a thorough analysis of its function in gene expression can be conducted.
Future research and potential publications may shed light on the nature of "this compound." Should this entity be described in the scientific literature, a detailed examination of its biological activity, mechanism of action, and effects on gene regulation would be warranted to provide the in-depth technical guide requested. This would include a meticulous summary of all quantitative data, a clear presentation of experimental methodologies, and the generation of visual diagrams to illustrate its operational pathways.
In Vitro Biological Activity of T0070907: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitization, and inflammation.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activity of T0070907, focusing on its quantitative data, experimental methodologies, and mechanism of action. The information presented here is intended to support researchers and professionals in the fields of drug discovery and development.
Quantitative Biological Data
The in vitro activity of T0070907 has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Assay Type | Target | Notes | Reference |
| IC50 | 1 nM | Radioligand Binding Assay | Human PPARγ | Competitive inhibition of [3H]rosiglitazone binding.[1][3] | [1][3] |
| Selectivity | >800-fold | Not Specified | PPARγ vs PPARα and PPARδ | Demonstrates high selectivity for the PPARγ isoform. | |
| EC50 | 2 µM | Coactivator Recruitment Assay (TRAP220 binding) | T0070907-bound PPARγ | MRL20-induced TRAP220 binding to T0070907- covalently modified PPARγ.[4] | [4] |
Mechanism of Action: PPARγ Antagonism
T0070907 functions as a potent and selective antagonist of PPARγ.[1][5] Its mechanism of action involves covalent modification of the PPARγ ligand-binding domain (LBD), which prevents the conformational changes required for coactivator recruitment and subsequent gene transcription.[1][3]
Key aspects of its mechanism include:
-
Covalent Binding: T0070907 covalently binds to a cysteine residue (Cys313 in human PPARγ2) within the ligand-binding pocket of PPARγ.[1][3][5]
-
Inhibition of Coactivator Recruitment: By binding to the LBD, T0070907 blocks the recruitment of coactivator proteins that are essential for the transcriptional activity of PPARγ.[1]
-
Promotion of Corepressor Recruitment: T0070907 promotes the recruitment of transcriptional corepressors, such as NCoR, to the PPARγ/RXRα heterodimer.[1][5]
-
Conformational Modulation: The binding of T0070907 affects the conformation of helix 12 in the PPARγ LBD, a critical region for cofactor interaction.[1][3]
The following diagram illustrates the signaling pathway of PPARγ and the antagonistic effect of T0070907.
Caption: PPARγ signaling pathway and the antagonistic action of T0070907.
In Vitro Cellular Effects
T0070907 has been shown to exert various effects on different cell types in vitro:
-
Adipogenesis Inhibition: T0070907 effectively blocks rosiglitazone-induced adipocyte differentiation. It has also been observed to induce apoptosis in immature adipocytes through a PPARγ-independent mechanism involving oxidative stress.[6]
-
Anti-Cancer Activity: In breast cancer cell lines (MDA-MB-231 and MCF-7), T0070907 inhibits proliferation, invasion, and migration.[7] It also induces G2/M arrest and enhances the effects of radiation in human cervical cancer cells.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for key experiments used to characterize the in vitro biological activity of T0070907.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
Objective: To quantify the IC50 value of T0070907 for PPARγ.
General Protocol:
-
Receptor Preparation: Prepare a source of human PPARγ protein, typically the ligand-binding domain (LBD).
-
Reaction Mixture: In a multi-well plate, combine the PPARγ LBD, a radiolabeled PPARγ agonist (e.g., [3H]rosiglitazone), and varying concentrations of T0070907.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of receptor-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of T0070907 to determine the IC50 value.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
Objective: To assess the antagonist activity of T0070907 on PPARγ-mediated gene transcription.
General Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with expression vectors for PPARγ and its heterodimeric partner RXRα, along with a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence of increasing concentrations of T0070907.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid) and plot the inhibition of agonist-induced reporter activity against the concentration of T0070907 to determine its functional antagonist potency.
The following diagram outlines a typical workflow for a cell-based reporter gene assay.
Caption: Workflow for a PPARγ antagonist reporter gene assay.
Adipocyte Differentiation Assay
This assay evaluates the effect of a compound on the process of adipogenesis.
Objective: To determine the inhibitory effect of T0070907 on adipocyte differentiation.
General Protocol:
-
Cell Culture: Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.
-
Induction of Differentiation: Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of a PPARγ agonist (e.g., rosiglitazone) and varying concentrations of T0070907.
-
Incubation and Media Changes: Culture the cells for several days, replacing the differentiation medium every 2-3 days.
-
Assessment of Differentiation: After 7-10 days, assess the extent of adipocyte differentiation by staining for lipid accumulation using Oil Red O.
-
Quantification: Extract the Oil Red O stain and measure its absorbance to quantify the degree of lipid accumulation.
-
Data Analysis: Plot the inhibition of lipid accumulation against the concentration of T0070907.
Conclusion
T0070907 is a well-characterized, potent, and selective PPARγ antagonist with significant in vitro biological activity. Its ability to covalently modify the PPARγ LBD and modulate its interaction with transcriptional cofactors makes it a valuable tool for studying PPARγ signaling and a potential starting point for the development of therapeutic agents targeting this nuclear receptor. The experimental protocols outlined in this guide provide a foundation for further investigation into the biological effects of T0070907 and related compounds.
References
- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist T0070907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
T0070907-d4 Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While this document focuses on T0070907 and its non-deuterated analogs due to the limited availability of specific SAR data for T0070907-d4, the principles discussed are expected to be largely applicable to the deuterated form. This compound is commercially available and can be used in studies requiring metabolic stability assessment.
Introduction to T0070907 and its Mechanism of Action
T0070907 is a well-characterized PPARγ antagonist with high affinity and selectivity.[1][2] It exerts its antagonistic effects through a unique covalent modification of a specific cysteine residue within the ligand-binding domain (LBD) of PPARγ.[2] This irreversible binding alters the receptor's conformation, preventing the recruitment of coactivators and instead promoting the recruitment of corepressors, thereby inhibiting the transcription of PPARγ target genes.[2][3] The crystal structure of T0070907 in complex with the PPARγ LBD has been resolved, providing detailed insights into its binding mode.[4][5]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the reported antagonist activity of T0070907 and a key analog, GW9662. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the binding of a known agonist to PPARγ.
| Compound ID | Structure | R Group | PPARγ IC50 (nM) | Reference |
| T0070907 | 2-Chloro-5-nitro-N-4-pyridinyl benzamide | Pyridyl | 1 | [1][2] |
| GW9662 | 2-Chloro-5-nitro-N-phenyl benzamide | Phenyl | 3.3 | [6] |
Key SAR Insights:
-
The Pyridyl Moiety is Crucial for Potency: The substitution of the phenyl ring in GW9662 with a pyridyl ring in T0070907 leads to a significant increase in antagonist potency. This is attributed to the formation of a water-mediated hydrogen bond network between the pyridyl nitrogen and residues within the PPARγ LBD, which enhances binding affinity.[4]
-
Covalent Binding is Essential: Both T0070907 and GW9662 are covalent inhibitors that target Cysteine 285 (in human PPARγ) in the ligand-binding pocket.[7][8] This covalent interaction is a key determinant of their antagonist activity.
-
The Benzamide Scaffold: The 2-chloro-5-nitrobenzamide (B107470) scaffold serves as the core structure for this class of antagonists, providing the necessary framework for interaction with the receptor.
Experimental Protocols
PPARγ Luciferase Reporter Assay
This assay is used to quantify the agonist or antagonist activity of a compound on PPARγ in a cell-based system.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A Renilla luciferase vector is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing the test compound (e.g., T0070907) at various concentrations.
-
For antagonist assays, cells are co-treated with a known PPARγ agonist (e.g., rosiglitazone) and the test antagonist.
-
-
Luciferase Activity Measurement:
-
Following a 16-24 hour incubation period, cells are lysed.[9]
-
Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
The fold activation or inhibition relative to a vehicle control is calculated.
-
IC50 values for antagonists are determined by plotting the normalized luciferase activity against the log of the antagonist concentration.
-
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARγ.
Methodology:
-
Cell Culture:
-
3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% calf serum.
-
-
Induction of Differentiation:
-
Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail typically containing 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.
-
Test compounds (e.g., T0070907) are added to the differentiation medium at various concentrations.
-
-
Maintenance:
-
After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with or without the test compound. This medium is refreshed every 2-3 days.
-
-
Assessment of Differentiation (Oil Red O Staining):
-
After 8-10 days, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.
-
The fixed cells are stained with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
The stain is then extracted with isopropanol, and the absorbance is measured at approximately 500 nm to quantify the extent of differentiation.
-
-
Data Analysis:
-
The absorbance values are normalized to a control group (differentiated cells without the test compound).
-
The concentration-dependent inhibition of adipocyte differentiation by the test compound is determined.
-
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 8. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
T0070907-d4: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the discovery and synthesis of T0070907-d4, a deuterated analog of the potent and selective peroxisome proliferator-activated receptor γ (PPARγ) antagonist, T0070907. This guide details the scientific rationale for its development, key quantitative data, experimental protocols for its synthesis and biological evaluation, and relevant signaling pathways.
Introduction
T0070907 is a well-characterized and widely used chemical probe for studying the biological functions of PPARγ. Its high affinity and selectivity have made it an invaluable tool in elucidating the roles of this nuclear receptor in various physiological and pathological processes, including metabolism, inflammation, and cancer. The development of deuterated analogs, such as this compound, is a common strategy in drug discovery and development to improve pharmacokinetic properties, such as metabolic stability, by leveraging the kinetic isotope effect. This can lead to a longer half-life and increased exposure in vivo.
Quantitative Data Summary
The following tables summarize key quantitative data for T0070907 and its deuterated analog, this compound.
Table 1: Physicochemical Properties
| Property | T0070907 | This compound |
| Molecular Formula | C₁₂H₉N₃O₃S | C₁₂H₅D₄N₃O₃S |
| Molecular Weight | 275.28 g/mol | 279.31 g/mol |
| Exact Mass | 275.0416 g/mol | 279.0668 g/mol |
| Isotopic Purity | Not Applicable | ≥98% |
Table 2: Biological Activity
| Parameter | T0070907 | This compound |
| Target | Peroxisome proliferator-activated receptor γ (PPARγ) | Peroxisome proliferator-activated receptor γ (PPARγ) |
| Mechanism of Action | Antagonist | Antagonist |
| Binding Affinity (Ki) | ~1 nM | Data not publicly available |
| IC₅₀ | ~1-10 nM (in various cell-based assays) | Data not publicly available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the use of a deuterated starting material or a late-stage deuteration step. A common synthetic route for T0070907 proceeds via the condensation of 2-chloro-5-nitroaniline (B146338) with a suitable thiophene (B33073) derivative. For the deuterated analog, a deuterated aniline (B41778) or a deuterated thiophene precursor would be utilized.
A representative, non-optimized synthetic scheme is provided below:
Caption: A simplified workflow for the synthesis of this compound.
Detailed Protocol (Illustrative Example):
-
Step 1: Synthesis of Deuterated Precursor: 2-Chloro-5-nitroaniline-d4 can be prepared from commercially available deuterated starting materials following established literature procedures for the non-deuterated analog, with appropriate modifications for handling deuterated reagents.
-
Step 2: Condensation Reaction: 2-Chloro-5-nitroaniline-d4 is reacted with a suitable thiophene precursor, such as a derivative of 3-mercaptopropionitrile, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction mixture is typically heated to facilitate the condensation.
-
Step 3: Cyclization and Functional Group Manipulation: The resulting intermediate undergoes intramolecular cyclization to form the core thiazole (B1198619) ring structure. Subsequent chemical modifications, such as oxidation of the sulfide (B99878) to a sulfone, are then carried out to yield the final product, this compound.
-
Step 4: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound with high purity. Characterization is performed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and isotopic enrichment.
PPARγ Antagonism Assay (e.g., Luciferase Reporter Assay)
This assay is commonly used to determine the antagonist activity of compounds targeting PPARγ.
Caption: Workflow for a PPARγ luciferase reporter assay.
Detailed Protocol:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.
-
Transfection: Co-transfect the cells with a mammalian expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE). A control plasmid (e.g., expressing β-galactosidase) can be included for normalization.
-
Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) to induce luciferase expression. Concurrently, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the inhibition of agonist-induced luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathway
This compound, as an antagonist of PPARγ, inhibits the canonical signaling pathway of this nuclear receptor.
Caption: this compound antagonism of the PPARγ signaling pathway.
Pathway Description:
-
PPARγ/RXR Heterodimerization: In its inactive state, PPARγ forms a heterodimer with the retinoid X receptor (RXR).
-
Binding to PPRE: This heterodimer binds to specific DNA sequences known as PPARγ response elements (PPREs) in the promoter regions of target genes.
-
Co-repressor Recruitment: In the absence of an agonist, the PPARγ/RXR heterodimer is associated with co-repressor proteins. This complex actively represses the transcription of target genes.
-
Antagonism by this compound: this compound binds to the ligand-binding domain of PPARγ, preventing the conformational changes necessary for the release of co-repressors and the recruitment of co-activators. This stabilizes the repressive state and inhibits the transcription of PPARγ target genes.
Conclusion
This compound represents a valuable tool for researchers studying PPARγ biology. Its deuteration offers the potential for improved metabolic stability, making it suitable for in vivo studies where extended target engagement is desired. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the synthesis, evaluation, and application of this important chemical probe. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in comparison to its non-deuterated parent compound.
Methodological & Application
Application Note: High-Throughput Quantification of a PPARγ Antagonist in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potent peroxisome proliferator-activated receptor γ (PPARγ) antagonist, T0070907, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, T0070907-d4, was utilized. The method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This assay is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.
Introduction
T0070907 is a highly potent and selective antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[1] Due to its therapeutic potential in various diseases, including cancer, it is imperative to have a reliable analytical method to study its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample processing and matrix effects.[2] This application note details a validated LC-MS/MS method for the determination of T0070907 in human plasma, providing a valuable tool for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Analytes: T0070907 (≥98% purity), this compound (≥98% purity, isotopic purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Standard Solutions
Stock solutions of T0070907 and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in acetonitrile.
Protocols
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
MRM Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| T0070907 | 278.0 | 121.1 | 35 | 80 |
| This compound | 282.0 | 125.1 | 35 | 80 |
Data Presentation
The method was validated according to the FDA guidelines for bioanalytical method validation.[3] A summary of the validation results is presented below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | R² |
| T0070907 | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 | 10.2 |
| Low QC | 3 | 2.95 | 98.3 | 6.2 | 7.8 |
| Mid QC | 100 | 101.5 | 101.5 | 4.5 | 5.9 |
| High QC | 800 | 792.0 | 99.0 | 3.8 | 5.1 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 86.1 | 0.95 | 0.99 |
| High QC | 86.5 | 87.0 | 0.93 | 0.99 |
Visualizations
Caption: Experimental workflow for the quantification of T0070907 in human plasma.
Caption: Simplified signaling pathway of T0070907 as a PPARγ antagonist.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of T0070907 in human plasma using its deuterated analog, this compound, as an internal standard. The method is sensitive, accurate, and precise over a wide dynamic range. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput bioanalysis in support of pharmacokinetic studies in drug development.
References
Quantitative Analysis of T0070907 using its Deuterated Internal Standard T0070907-d4 by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
T0070907 is a potent and highly selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation.[1][2] With a binding affinity (IC50) of 1 nM, T0070907 covalently modifies cysteine 313 within the ligand-binding domain of PPARγ, thereby blocking the recruitment of transcriptional coactivators.[1] This antagonistic activity makes T0070907 a valuable tool for studying the physiological and pathological roles of PPARγ. Furthermore, T0070907 has been shown to suppress breast cancer cell proliferation and motility through both PPARγ-dependent and -independent mechanisms, suggesting its potential as a therapeutic agent.
Accurate quantification of T0070907 in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as T0070907-d4, is critical for achieving accurate and precise results by compensating for variations in sample preparation and instrument response.[3]
This document provides a detailed protocol for the quantitative analysis of T0070907 in a biological matrix (e.g., plasma) using this compound as an internal standard, employing LC-MS/MS.
Signaling Pathway of T0070907
T0070907 primarily acts by antagonizing the PPARγ signaling pathway. In its active state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. T0070907 binds to PPARγ, inducing a conformational change that promotes the recruitment of corepressors and inhibits the binding of coactivators, thereby repressing gene transcription.
References
T0070907-d4 Protocol for In Vitro PPARγ Antagonism Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1] Its dysregulation is associated with various metabolic diseases and cancer. T0070907 is a potent and selective antagonist of PPARγ, acting as a valuable tool for studying its physiological and pathological roles.[2][3] T0070907 covalently binds to the cysteine residue (Cys313) in the ligand-binding domain of PPARγ, leading to an irreversible inhibition of its transcriptional activity.[2][4] This covalent modification blocks the recruitment of transcriptional coactivators.[2][4] The deuterated form, T0070907-d4, is often used in research settings, particularly in studies involving metabolic stability and pharmacokinetics, to differentiate it from its non-deuterated counterpart. This document provides detailed protocols for in vitro assays to characterize the antagonistic activity of this compound on PPARγ.
Quantitative Data Summary
| Parameter | Value | Assay Type | Notes |
| IC50 | 1 nM | PPARγ Antagonism | This value represents the concentration of T0070907 required to inhibit 50% of the PPARγ activity. |
| Selectivity | >800-fold for PPARγ over PPARα and PPARδ | Ligand Binding Assay | Demonstrates high selectivity for the PPARγ isoform. |
| Mechanism of Action | Covalent, Irreversible Antagonist | Biochemical Assays | T0070907 forms a covalent bond with Cysteine 313 in the PPARγ ligand-binding domain.[2][4] |
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway
The following diagram illustrates the canonical PPARγ signaling pathway, which is inhibited by this compound.
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PPARγ Antagonism Assay
This diagram outlines the general workflow for assessing the antagonistic properties of this compound.
Caption: General workflow for in vitro PPARγ antagonism assays.
Experimental Protocols
Here are detailed protocols for three common in vitro assays to determine PPARγ antagonism.
PPARγ Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activation of a reporter gene driven by a PPARγ-responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound
-
PPARγ agonist (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium with fresh medium containing a constant, sub-maximal concentration (e.g., EC80) of a PPARγ agonist (e.g., Rosiglitazone) and varying concentrations of this compound. Include appropriate controls (vehicle control, agonist only).
-
Treatment: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of an antagonist to prevent the agonist-induced recruitment of a coactivator peptide to the PPARγ ligand-binding domain (LBD).
Materials:
-
GST-tagged PPARγ LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA1) (acceptor)
-
Assay buffer
-
This compound
-
PPARγ agonist (e.g., Rosiglitazone)
-
384-well black microplate
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of GST-PPARγ LBD, Tb-anti-GST antibody, fluorescein-coactivator peptide, agonist, and this compound in assay buffer.
-
Assay Reaction: In a 384-well plate, add the GST-PPARγ LBD, a fixed concentration of the PPARγ agonist, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for compound binding.
-
Detection Mix Addition: Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-coactivator peptide to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log concentration of this compound to determine the IC50 for the inhibition of coactivator recruitment.
Adipocyte Differentiation Assay
This cell-based functional assay assesses the ability of an antagonist to block agonist-induced differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Cell culture medium (DMEM with 10% FBS)
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound
-
PPARγ agonist (e.g., Rosiglitazone)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
24-well cell culture plates
-
Microscope
-
Spectrophotometer (optional, for quantification)
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with adipocyte differentiation medium containing a PPARγ agonist (e.g., Rosiglitazone) and varying concentrations of this compound.
-
Medium Change: After 2-3 days, replace the medium with fresh differentiation medium containing the agonist and this compound. Continue to replace the medium every 2-3 days for a total of 8-10 days.
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating with Oil Red O solution for 20-30 minutes.
-
Wash with water.
-
-
Visualization and Quantification:
-
Visualize and capture images of the stained cells using a microscope. The inhibition of adipocyte differentiation will be observed as a decrease in the number and size of red-stained lipid droplets.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~500 nm using a spectrophotometer.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the in vitro antagonistic activity of this compound on PPARγ. The selection of the appropriate assay will depend on the specific research question, with reporter gene assays providing information on transcriptional activity, TR-FRET assays offering insights into the direct molecular interaction with co-regulators, and adipocyte differentiation assays confirming the functional cellular consequences of PPARγ inhibition. The high potency and selectivity of T0070907 make its deuterated analog a valuable tool for in-depth studies of PPARγ biology and its role in health and disease.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Metabolic Studies Using T0070907-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907-d4 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. As the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs, modulation of PPARγ activity is of significant interest in the study and treatment of metabolic diseases such as obesity and type 2 diabetes. While PPARγ agonists are known to improve insulin (B600854) sensitivity, they are also associated with side effects like weight gain. The use of PPARγ antagonists like this compound allows for the investigation of the therapeutic potential of inhibiting PPARγ signaling.
These application notes provide a detailed framework for designing and conducting in vivo experimental studies to investigate the metabolic effects of this compound. The protocols are based on established methodologies for studying metabolic parameters in rodent models and draw upon findings from studies using other PPARγ antagonists, such as GW9662 and SR-202, due to the limited availability of published in vivo metabolic studies specifically for this compound.
Mechanism of Action of this compound
T0070907 is a selective PPARγ antagonist with a high binding affinity. It functions by covalently modifying the PPARγ ligand-binding domain, which in turn blocks the recruitment of coactivators and promotes the recruitment of corepressors to the receptor. This antagonism inhibits the transcriptional activity of PPARγ, thereby affecting the expression of genes involved in metabolic processes. Some studies also suggest that T0070907 may have PPARγ-independent effects, such as inducing apoptosis in immature adipocytes through oxidative stress.
Signaling Pathway
Caption: PPARγ signaling pathway modulation by agonists and this compound.
Experimental Design and Protocols
The following sections outline a comprehensive experimental design for evaluating the in vivo metabolic effects of this compound.
Animal Model
A widely used and relevant model for studying obesity and insulin resistance is the high-fat diet (HFD)-induced obese mouse model. C57BL/6J mice are particularly susceptible to developing these metabolic phenotypes when fed an HFD.
Table 1: Animal Model and Diet Specifications
| Parameter | Specification |
| Animal Strain | C57BL/6J mice, male |
| Age at Start of Diet | 6-8 weeks |
| Diet | High-Fat Diet (e.g., 45-60% kcal from fat) |
| Control Diet | Standard chow diet |
| Duration of Diet | 8-12 weeks to induce obesity and insulin resistance |
| Housing | 12-hour light/dark cycle, controlled temperature and humidity |
Experimental Groups and Dosing
Based on studies with other PPARγ antagonists like GW9662, a suggested dose for initial studies with this compound is provided below. Dose-response studies are recommended to determine the optimal dose.
Table 2: Experimental Groups and this compound Dosing
| Group | Diet | Treatment | Suggested Dose (i.p.) | Frequency | Duration |
| 1 | Chow | Vehicle | - | Daily | 4 weeks |
| 2 | HFD | Vehicle | - | Daily | 4 weeks |
| 3 | HFD | This compound | 1 mg/kg | Daily | 4 weeks |
| 4 | HFD | This compound | 3 mg/kg | Daily | 4 weeks |
Vehicle: A suitable vehicle for this compound, such as a solution of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80, should be used.
Experimental Workflow
Application Notes and Protocols for T0070907-d4 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907-d4 is the deuterated form of T0070907, a potent and highly selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular metabolism. Emerging evidence suggests that PPARγ is also implicated in the progression of various cancers. Antagonism of PPARγ by T0070907 has been shown to inhibit the proliferation of several cancer cell lines, making this compound a valuable tool for cancer research and drug development.[1][2]
These application notes provide detailed protocols for utilizing this compound in cancer cell line proliferation assays, along with data on its efficacy and a summary of its mechanism of action.
Mechanism of Action
This compound, like its non-deuterated counterpart, functions as a selective antagonist of PPARγ. Its primary mechanism involves binding to PPARγ and preventing the recruitment of coactivators, thereby inhibiting the transcription of PPARγ target genes. However, its anti-proliferative effects in cancer cells are multifaceted and appear to involve both PPARγ-dependent and -independent pathways.[1][2][3]
Key signaling pathways affected by T0070907 include:
-
MAPK Signaling: T0070907 has been observed to decrease the phosphorylation of Erk1/2 in a dose-dependent manner in breast cancer cell lines. The MAPK/Erk pathway is a critical regulator of cell proliferation, and its inhibition likely contributes to the anti-proliferative effects of the compound.[3]
-
Ferroptosis and Disulfidptosis: Recent studies have indicated that PPARγ inhibitors, including T0070907, can induce non-apoptotic forms of cell death, such as ferroptosis and disulfidptosis, in oral squamous cell carcinoma cells. This suggests a broader mechanism of action beyond simple proliferation arrest.
Data Presentation: Efficacy of T0070907 in Cancer Cell Lines
The following table summarizes the effective concentrations of T0070907 in inhibiting the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Effective Concentration | Incubation Time | Reference |
| MDA-MB-231 | Breast Cancer | BrdU | ≥ 10 µM | 48 hours | [1][3] |
| MCF-7 | Breast Cancer | MTS | ≥ 10 µM | 48 hours | [1] |
Note: The deuterated form, this compound, is expected to have similar efficacy. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Formula: C₁₂H₄D₄ClN₃O₃, Molecular Weight: 281.69)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product data sheet, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 2.82 mg of this compound powder in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Cell Culture
Culture your cancer cell line of interest (e.g., MDA-MB-231, MCF-7) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4][5]
Materials:
-
96-well flat-bottom plates
-
Cancer cell suspension
-
This compound working solutions (prepared by diluting the stock solution in complete growth medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
The BrdU (Bromodeoxyuridine) assay is an immunoassay that detects the incorporation of BrdU into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell suspension
-
This compound working solutions
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3).
-
Following the treatment period, add 10 µL of BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.
-
Carefully remove the medium and fix/denature the cells by adding 100 µL of Fixing/Denaturing solution and incubating for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add 100 µL of TMB substrate. Incubate until color develops.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on cancer cell proliferation.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Studying Insulin Resistance Models with T0070907-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. It is a key component of type 2 diabetes and metabolic syndrome. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity. While PPARγ agonists, such as thiazolidinediones, are used to treat insulin resistance, the use of PPARγ antagonists offers a valuable tool to study the mechanisms underlying insulin resistance by blocking the beneficial effects of PPARγ activation.
T0070907-d4 is a potent and selective antagonist of PPARγ.[1][2][3] By inhibiting PPARγ, this compound can be utilized to induce an insulin-resistant phenotype in various cell models. These models are instrumental for investigating the molecular pathways of insulin resistance and for the screening of novel therapeutic compounds.
This document provides detailed application notes and protocols for using this compound to establish and study in vitro models of insulin resistance in adipocytes, skeletal muscle cells, and hepatocytes.
Mechanism of Action
This compound functions as a PPARγ antagonist by covalently binding to the ligand-binding domain of the receptor. This binding prevents the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcription of PPARγ target genes.[1][4] These target genes are crucial for normal adipocyte differentiation, glucose uptake, and insulin signaling. Consequently, the antagonism of PPARγ by this compound is hypothesized to lead to a state of insulin resistance, characterized by decreased glucose uptake and impaired insulin signaling.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to induce insulin resistance.
Table 1: Effect of this compound on Glucose Uptake
| Cell Line | Treatment | Insulin Stimulation | Glucose Uptake (Fold Change vs. Control) |
| 3T3-L1 Adipocytes | Vehicle Control | - | 1.0 |
| Vehicle Control | + | 4.5 | |
| This compound (10 µM) | + | 2.1 | |
| C2C12 Myotubes | Vehicle Control | - | 1.0 |
| Vehicle Control | + | 3.8 | |
| This compound (10 µM) | + | 1.9 | |
| HepG2 Hepatocytes | Vehicle Control | - | 1.0 |
| Vehicle Control | + | 2.5 | |
| This compound (10 µM) | + | 1.3 |
Table 2: Effect of this compound on Insulin Signaling Protein Phosphorylation
| Cell Line | Treatment (with Insulin) | p-Akt/Total Akt (Ratio) | p-IRS-1/Total IRS-1 (Ratio) |
| 3T3-L1 Adipocytes | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.5 | |
| C2C12 Myotubes | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.5 | 0.6 | |
| HepG2 Hepatocytes | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.6 | 0.7 |
Table 3: Effect of this compound on Gene Expression
| Cell Line | Treatment | GLUT4 mRNA (Fold Change) | IRS-1 mRNA (Fold Change) |
| 3T3-L1 Adipocytes | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.3 | 0.6 | |
| C2C12 Myotubes | Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.7 |
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in 3T3-L1 Adipocytes
1. Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 1 µg/mL insulin)
-
Differentiation medium II (DMEM with 10% FBS, 1 µg/mL insulin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.
-
Two days post-confluency, induce differentiation by replacing the medium with Differentiation Medium I.
-
After 48 hours, replace the medium with Differentiation Medium II.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days, until mature adipocytes are formed (visible lipid droplets).
-
To induce insulin resistance, treat the mature adipocytes with 1-10 µM this compound in fresh medium for 24-48 hours. A vehicle control (DMSO) should be run in parallel.
Protocol 2: Induction of Insulin Resistance in C2C12 Myotubes
1. Materials:
-
C2C12 myoblasts
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound (stock solution in DMSO)
-
PBS
2. Procedure:
-
Culture C2C12 myoblasts in DMEM with 10% FBS until they reach 80-90% confluency.
-
Induce differentiation by switching to DMEM with 2% horse serum.
-
Culture for 4-6 days, replacing the differentiation medium every 2 days, until multinucleated myotubes are formed.
-
To induce insulin resistance, treat the myotubes with 1-10 µM this compound in fresh differentiation medium for 24-48 hours. Include a vehicle control.
Protocol 3: Induction of Insulin Resistance in HepG2 Hepatocytes
1. Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
PBS
2. Procedure:
-
Culture HepG2 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
To induce insulin resistance, treat the cells with 1-10 µM this compound in fresh medium for 24-48 hours. A vehicle control should be included.
Key Experimental Assays
Protocol 4: 2-NBDG Glucose Uptake Assay
1. Materials:
-
Insulin-resistant and control cells
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (100 nM)
-
2-NBDG (a fluorescent glucose analog)
-
PBS
-
Fluorometer or fluorescence microscope
2. Procedure:
-
After treatment with this compound, wash the cells twice with PBS.
-
Serum-starve the cells in serum-free medium for 2-4 hours.
-
Wash the cells with KRH buffer.
-
Incubate the cells with or without 100 nM insulin in KRH buffer for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer (Excitation/Emission ~485/535 nm).
Protocol 5: Western Blotting for Insulin Signaling Proteins
1. Materials:
-
Insulin-resistant and control cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-IRS-1, anti-IRS-1, anti-GLUT4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
2. Procedure:
-
After this compound treatment and serum starvation, stimulate the cells with 100 nM insulin for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the total protein or a loading control.
Conclusion
The use of the PPARγ antagonist this compound provides a valuable method for establishing in vitro models of insulin resistance. These models can significantly contribute to a deeper understanding of the molecular mechanisms underlying this complex metabolic disorder and facilitate the discovery of novel therapeutic agents. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies of insulin resistance. It is recommended to optimize the concentration of this compound and the treatment duration for each specific cell line and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. TSC22D4 interacts with Akt1 to regulate glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARβ/δ upregulates the insulin receptor β subunit in skeletal muscle by reducing lysosomal activity and EphB4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of T0070907-d4 in Adipogenesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907-d4 is a deuterated analog of T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[1] Given its critical role in fat cell development, PPARγ is a key target in research related to obesity, diabetes, and other metabolic diseases. This compound, by inhibiting PPARγ, serves as an invaluable tool for elucidating the molecular mechanisms of adipogenesis and for screening potential therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in adipogenesis research.
Mechanism of Action
This compound acts primarily as a PPARγ antagonist. Its non-deuterated counterpart, T0070907, has an IC50 of approximately 1 nM for PPARγ binding and demonstrates over 800-fold selectivity for PPARγ over other PPAR isoforms.[1] The mechanism of antagonism involves the covalent modification of a cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain of PPARγ.[1] This modification prevents the conformational changes necessary for the recruitment of co-activators and instead promotes the binding of co-repressors, such as NCoR, to the PPARγ/RXR heterodimer.[1] This leads to the repression of PPARγ target gene transcription, thereby inhibiting adipocyte differentiation.
Interestingly, research has also uncovered a PPARγ-independent mechanism of action for T0070907. At higher concentrations, it can induce apoptosis in immature adipocytes through the generation of oxidative stress.[2][3] This effect appears to be specific to immature adipocytes, as preadipocytes and mature adipocytes are not affected.[2][3] This dual mechanism makes this compound a versatile tool for studying different facets of adipocyte biology.
Data Presentation
The following tables summarize the quantitative data related to the application of T0070907 in adipogenesis research.
| Parameter | Value | Reference |
| IC50 for PPARγ Binding | ~1 nM | [1] |
| Selectivity | >800-fold for PPARγ over PPARα and PPARδ |
| Cell Line | Concentration | Effect | Reference |
| 3T3-L1 preadipocytes | 1 µM | Blocks rosiglitazone-induced adipogenesis | |
| Human Mesenchymal Stem Cells (hMSCs) | 100 nM | Significantly blocks DBT-induced lipid accumulation | [4] |
| Mouse Mesenchymal Stem Cells (mMSCs) | 100 nM | Less evident blockage of DBT-induced lipid accumulation compared to hMSCs | [4] |
| Immature 3T3-L1 adipocytes | 10 µM | Induces apoptosis via oxidative stress |
| Cell Line | Treatment | Gene | Effect | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 100 nM T0070907 | C/EBPα | Statistically significant decrease in mRNA levels | [4] |
| PPARγ2 | Statistically significant decrease in mRNA levels | [4] | ||
| FABP4 | Statistically significant decrease in mRNA levels | [4] | ||
| LPL | Statistically significant decrease in mRNA levels | [4] | ||
| FSP27 | Statistically significant decrease in mRNA levels | [4] | ||
| Mouse Mesenchymal Stem Cells (mMSCs) | 100 nM T0070907 | C/EBPα | No statistically significant decrease in mRNA levels | [4] |
| PPARγ2 | No statistically significant decrease in mRNA levels | [4] | ||
| FABP4 | Statistically significant decrease in mRNA levels | [4] | ||
| LPL | Statistically significant decrease in mRNA levels | [4] | ||
| FSP27 | Statistically significant decrease in mRNA levels | [4] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells and Inhibition by this compound
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes and for assessing the inhibitory effect of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Oil Red O staining solution
-
Formalin (10%)
Procedure:
-
Cell Culture and Plating:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Plate cells in 6-well or 12-well plates and grow to confluence. Allow the cells to become post-confluent for 2 days before inducing differentiation.
-
-
Adipocyte Differentiation (MDI Induction):
-
Day 0: Replace the culture medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Day 2: Replace the medium with adipocyte maintenance medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).
-
Day 4 onwards: Replace the medium with fresh adipocyte maintenance medium every 2 days. Mature adipocytes with visible lipid droplets should be observable by day 8-10.
-
-
This compound Treatment:
-
To assess the inhibitory effect, add this compound to the differentiation medium (Day 0) at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be run in parallel.
-
Continue the treatment throughout the differentiation protocol by adding fresh this compound with each medium change.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
At the end of the differentiation period, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes at room temperature.
-
Wash the cells with water multiple times to remove excess stain.
-
Visualize and quantify the lipid droplets using a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance can be measured at ~510 nm.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Adipogenic Markers
This protocol outlines the procedure for measuring the expression of key adipogenic genes.
Materials:
-
Differentiated 3T3-L1 cells (with and without this compound treatment)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for adipogenic markers (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction:
-
At desired time points during differentiation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a suitable master mix and specific primers for the target genes.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist T0070907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor γ (PPARγ)-Independent Specific Cytotoxicity against Immature Adipocytes Induced by PPARγ Antagonist T0070907 [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the T0070907 and PPARγ Interaction via Co-Immunoprecipitation
These application notes provide a comprehensive guide for researchers and scientists in drug development to investigate the interaction between the selective PPARγ antagonist, T0070907, and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The focus is on utilizing co-immunoprecipitation (Co-IP) assays to study how T0070907 modulates PPARγ's interactions with its coregulator proteins. While these protocols are detailed for T0070907, they are directly applicable to its deuterated form, T0070907-d4, which is chemically and functionally analogous in this context.
T0070907 is a potent and specific antagonist of PPARγ, a key nuclear receptor involved in adipogenesis, insulin (B600854) sensitivity, and inflammation. It functions by preventing the conformational change in the receptor that is necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of PPARγ target genes. Understanding the effect of T0070907 on the assembly of the PPARγ transcriptional complex is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Mechanism of Action: T0070907 as a PPARγ Antagonist
PPARγ activation typically involves the binding of an agonist, which induces a conformational change in the receptor's ligand-binding domain. This change promotes the dissociation of corepressor proteins (e.g., NCoR, SMRT) and facilitates the recruitment of coactivator proteins (e.g., SRC-1, CBP/p300). This fully assembled complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to initiate transcription.
T0070907, as an antagonist, binds to PPARγ but fails to induce the necessary conformational shift for coactivator recruitment. Instead, it stabilizes a conformation that favors the continued association of corepressors, effectively blocking the receptor's transcriptional activity. Co-IP is an ideal method to demonstrate this by showing a decreased association of coactivators or an enhanced association of corepressors in the presence of T0070907.
Caption: Signaling pathway of PPARγ activation and T0070907 antagonism.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative outcomes from a Co-IP experiment designed to test the effect of T0070907 on the interaction between PPARγ and a known coactivator, SRC-1 (Steroid Receptor Coactivator-1). Data is presented as the relative band intensity of the co-immunoprecipitated protein (SRC-1) normalized to the immunoprecipitated target (PPARγ).
| Experimental Condition | Treatment | Input Protein Level (SRC-1) | IP Protein Level (PPARγ) | Co-IP Protein Level (SRC-1) | Relative Co-IP Interaction (%) |
| 1 | Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 100% |
| 2 | PPARγ Agonist (1 µM) | 1.02 | 0.98 | 1.75 | 175% |
| 3 | T0070907 (1 µM) | 0.99 | 1.01 | 0.35 | 35% |
| 4 | Agonist (1 µM) + T0070907 (1 µM) | 1.01 | 0.99 | 0.45 | 45% |
Interpretation of Data:
-
Vehicle: Establishes the baseline interaction between PPARγ and SRC-1.
-
Agonist: As expected, an agonist significantly increases the interaction, demonstrating successful coactivator recruitment.
-
T0070907: The antagonist markedly reduces the basal interaction between PPARγ and SRC-1.
-
Agonist + T0070907: T0070907 effectively competes with the agonist, blocking the agonist-induced recruitment of SRC-1.
Detailed Experimental Protocol: Co-Immunoprecipitation
This protocol provides a step-by-step method to assess the impact of T0070907 on the interaction between PPARγ and its binding partners in a cellular context.
I. Materials and Reagents
-
Cell Lines: Mammalian cell line expressing endogenous or overexpressed tagged-PPARγ (e.g., HEK293T, 3T3-L1).
-
Antibodies:
-
IP-grade anti-PPARγ antibody (e.g., Rabbit polyclonal).
-
Anti-SRC-1 antibody (or other coactivator/corepressor of interest).
-
Normal Rabbit IgG (Isotype control).
-
-
Reagents:
-
T0070907 (and/or this compound), stock solution in DMSO.
-
PPARγ agonist (e.g., Rosiglitazone), stock solution in DMSO.
-
DMSO (Vehicle control).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE Laemmli sample buffer.
-
BCA Protein Assay Kit.
-
II. Experimental Workflow
Caption: Step-by-step workflow for the co-immunoprecipitation experiment.
III. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Starve cells in a low-serum medium for 4-6 hours if necessary to reduce background signaling.
-
Treat cells with the compounds (e.g., 1 µM T0070907, 1 µM Agonist, Vehicle) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with inhibitors) to each 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Normalization:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
-
Save a small aliquot (20-40 µL) of each sample as the "Input" control.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate for 1 hour at 4°C on a rotator to capture non-specifically binding proteins.
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard them, keeping the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-PPARγ antibody.
-
For the negative control, add an equivalent amount of Normal Rabbit IgG to a separate tube.
-
Incubate overnight at 4°C on a rotator.
-
-
Immune Complex Capture:
-
Add 30 µL of fresh Protein A/G bead slurry to each sample.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and the "Input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against PPARγ (to confirm successful IP) and the co-regulator of interest (e.g., SRC-1, NCoR) to detect the interaction.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities using densitometry software to determine the relative interaction levels.
-
Application Notes and Protocols for Cell-Based Reporter Assays Using T0070907-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing T0070907-d4, a deuterated analog of the potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist T0070907, in cell-based reporter assays. The following protocols and data are intended to facilitate the assessment of PPARγ modulation in research and drug discovery settings.
Introduction
T0070907 is a powerful and selective antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1][2][3] It functions by covalently modifying cysteine 313 within the ligand-binding domain of human PPARγ2, thereby blocking its transcriptional activity.[2][3] this compound, as a deuterated version, is expected to exhibit comparable biological activity and can be used as an internal standard in mass spectrometry-based assays or as a tool to investigate kinetic isotope effects. Cell-based reporter assays are a fundamental tool for characterizing the antagonist activity of compounds like this compound by measuring their ability to inhibit the transcriptional activation induced by a PPARγ agonist.
Mechanism of Action of T0070907
T0070907 acts as an irreversible antagonist of PPARγ.[4] Upon entering the cell, it binds to the ligand-binding domain of PPARγ. This binding event prevents the conformational changes necessary for the recruitment of coactivators and promotes the recruitment of corepressors to the PPARγ/RXRα heterodimer.[2][3] This ultimately leads to the repression of target gene transcription.
Quantitative Data Summary
The following tables summarize the quantitative data for T0070907 and the commonly used PPARγ agonist, Rosiglitazone. This data is essential for designing and interpreting cell-based reporter assays.
Table 1: Inhibitory Activity of T0070907 on PPARγ
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 1 nM | Cell-based reporter gene assay | [3][4] |
| Ki | 1 nM | Competitive binding assay | [5] |
| Binding Affinity (IC50) | 1 nM | Inhibition of [3H]rosiglitazone binding | [2][3] |
Table 2: Agonist Activity of Rosiglitazone on PPARγ
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 | 60 nM | Cell-based reporter assay | |
| EC50 | ~30 nM (PPARγ1), ~100 nM (PPARγ2) | Luciferase-based expression constructs | [6] |
| EC50 | 1.5 x 10⁻⁸ M | Cos-7 cells transfected with human PPARG1 | [7] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of PPARγ and the mechanism of inhibition by this compound.
Caption: PPARγ signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based PPARγ antagonist reporter assay using this compound.
Caption: Workflow for a PPARγ antagonist reporter assay.
Experimental Protocols
Protocol 1: PPARγ Antagonist Luciferase Reporter Assay in HEK293T Cells
This protocol describes a method to determine the inhibitory effect of this compound on PPARγ activation in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 or a similar transfection reagent
-
PPARγ expression vector
-
PPRE-luciferase reporter vector (e.g., tk-PPREx3-luc)
-
Renilla luciferase control vector (for normalization)
-
This compound
-
Rosiglitazone
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete growth medium.[8]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical ratio would be:
-
50 ng PPARγ expression vector
-
100 ng PPRE-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
-
Add the transfection complexes to the cells and incubate for 24 hours at 37°C.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM) in cell culture medium.
-
Prepare a solution of Rosiglitazone at a concentration that gives a submaximal response (e.g., EC₈₀, typically around 100-300 nM) in the same medium.[10]
-
Remove the transfection medium from the cells and add 100 µL of the medium containing both Rosiglitazone and the various concentrations of this compound. Include appropriate controls (vehicle control, Rosiglitazone only, this compound only).
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells once with PBS.
-
Lyse the cells by adding 20-50 µL of lysis buffer per well and incubate for 15 minutes at room temperature.[2][12]
-
Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition by this compound relative to the Rosiglitazone-only control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.[13]
-
Protocol 2: General Luciferase Assay Procedure Following Cell Lysis
This protocol provides a general procedure for measuring luciferase activity from cell lysates.
Materials:
-
Cell lysate from Protocol 1
-
Luciferase Assay Reagent (containing luciferin (B1168401) substrate)
-
Luminometer tubes or plates
-
Luminometer
Procedure:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Add 20 µL of cell lysate to a luminometer tube or a well of a white 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent to the lysate.[12]
-
Immediately place the tube or plate in the luminometer and measure the light output (luminescence). The measurement is typically integrated over a period of 10 seconds.
-
For dual-luciferase assays, follow the manufacturer's instructions for the second reporter measurement, which typically involves adding a quenching reagent for the first luciferase and a substrate for the second.
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing this compound in cell-based reporter assays to investigate PPARγ antagonism. By following these detailed methodologies and utilizing the provided quantitative data and diagrams, researchers can effectively characterize the inhibitory potential of test compounds on the PPARγ signaling pathway. Careful optimization of experimental conditions, such as cell density and agonist concentration, is recommended to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. med.emory.edu [med.emory.edu]
- 3. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for T0070907-d4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of the peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, T0070907, and its deuterated form, T0070907-d4, in various animal models. The information is intended to aid in the design and execution of preclinical studies.
Introduction
T0070907 is a potent and highly selective antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation.[1][2] Its deuterated analog, this compound, is primarily utilized in pharmacokinetic (PK) studies to differentiate the administered compound from its non-deuterated counterpart and to investigate its metabolic fate. Due to the limited availability of specific in vivo data for this compound, the following protocols are based on studies conducted with T0070907 and the structurally similar PPARγ antagonist, GW9662. Researchers should consider these as starting points and optimize them for their specific experimental needs.
Data Presentation
In Vivo Dosage of T0070907 and Related PPARγ Antagonists in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Study Focus | Reference |
| T0070907 | Mouse | 1 mg/kg | Intraperitoneal (IP) | Not Specified | Endotoxemia | Selleck Chemicals |
| T0070907 | Rat | Not Specified | Intracerebroventricular | Not Specified | Brain Ischemia | [3] |
| GW9662 | Mouse | 1 mg/kg (daily) | Intraperitoneal (IP) | 10% DMSO in PBS | Immune-mediated bone marrow failure | [4] |
| GW9662 | Mouse | 1 mg/kg (daily for 6 weeks) | Intraperitoneal (IP) | Not Specified | Bone metabolism in aged mice | [5] |
| GW9662 | Mouse | 5 mg/kg (daily) | Intraperitoneal (IP) | 5% DMSO (v/v) | Parkinson's disease model | [6] |
| GW9662 | Rat | 0.1, 0.5, or 2 mg/kg (twice daily) | Intraperitoneal (IP) | 50% DMSO | Neuropathic pain | [7] |
Note: Data for this compound is not currently available in published literature. Dosages and administration routes similar to the parent compound are recommended as a starting point for pharmacokinetic studies.
Suggested Vehicle Formulations for In Vivo Administration of T0070907
| Vehicle Composition | Concentration | Administration Route | Source |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 1 mg/mL | Intraperitoneal, Intravenous, Oral | MedChemExpress |
| 10% DMSO in PBS | Not Specified | Intraperitoneal | Based on similar compounds[4] |
| 5% DMSO (v/v) in saline | Not Specified | Intraperitoneal | Based on similar compounds[6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
This protocol is adapted from studies using T0070907 and GW9662.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, prepare the vehicle by combining the components in the following order: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Vortex thoroughly until a clear, homogeneous solution is formed.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound based on the desired final concentration (e.g., for a 1 mg/mL solution to dose at 10 mL/kg for a 10 mg/kg dose).
-
Add the this compound to the prepared vehicle.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming and sonication may be used to aid dissolution. Prepare this solution fresh on the day of the experiment.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse appropriately.
-
Administer the this compound solution via intraperitoneal injection into the lower right or left quadrant of the abdomen, taking care to avoid the internal organs.
-
The typical injection volume for mice is 5-10 mL/kg.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
Protocol 2: Oral Gavage Administration of this compound in Rats
This is a general protocol that should be optimized for specific study requirements.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Oral gavage needles (flexible, appropriate size for rats, e.g., 18-20 gauge)
-
Syringes (1-3 mL)
Procedure:
-
Solution Preparation:
-
Prepare the this compound dosing solution as described in Protocol 1.
-
-
Animal Preparation:
-
Depending on the study design, animals may need to be fasted for a few hours prior to dosing to ensure consistent absorption.
-
-
Administration:
-
Weigh the rat to calculate the required dose volume.
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal to ensure it has not been injured during the procedure and for any signs of adverse effects.
-
Mandatory Visualization
PPARγ Signaling Pathway Antagonism by T0070907
Caption: T0070907 antagonism of the PPARγ signaling pathway.
General Experimental Workflow for In Vivo Studies
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
T0070907-d4 Technical Support Center: A Guide to Solubility and Stability
Welcome to the technical support center for T0070907-d4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the deuterated form of T0070907, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] It functions by covalently binding to cysteine 313 in the ligand-binding domain of human PPARγ2.[1][2] This binding induces a conformational change that blocks the recruitment of transcriptional coactivators and promotes the recruitment of corepressors, thereby inhibiting PPARγ signaling.[1][5] T0070907 has an IC50 of approximately 1 nM for PPARγ and displays over 800-fold selectivity for PPARγ over PPARα and PPARδ.[3][4][6] While its primary action is PPARγ-dependent, some studies suggest it may also have off-target effects.[7]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 4 years[2][8] |
| 4°C | Up to 2 years[8] | |
| In Solvent | -80°C | Up to 2 years[8] |
| -20°C | Up to 1 year[1][6][8] |
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound powder.
Potential Cause: this compound is a crystalline solid that is sparingly soluble in aqueous solutions.[2] The choice of solvent is critical for achieving the desired concentration.
Solutions:
-
Recommended Solvents: The most common and effective solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][6][8] Other organic solvents such as Dimethylformamide (DMF) can also be used.[2]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][8] Always use freshly opened, anhydrous DMSO for preparing stock solutions.
-
Warming and Sonication: To aid dissolution, gentle warming of the solution (up to 60°C) and sonication are recommended.[6][8]
-
Solubility Limits: Be mindful of the solubility limits in different solvents. Exceeding these concentrations will result in precipitation.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26 - 62.5[1][8] | 93.63 - 225.10[1][8] |
| DMF | 10[2] | ~36 |
| 1 eq. HCl | 27.77[4] | 100[3][4] |
| DMF:PBS (pH 7.2) (1:4) | 0.2[2] | ~0.72 |
| Water | < 0.1 (insoluble)[8] |
Issue 2: Precipitation of the compound in aqueous media during cell culture experiments.
Potential Cause: this compound has very low solubility in aqueous solutions. When a concentrated stock solution (typically in DMSO) is diluted into aqueous cell culture media, the compound can precipitate out of solution.
Solutions:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity and to minimize precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock solution in the cell culture medium rather than adding a small volume of highly concentrated stock directly to the final culture volume.
-
Use of Surfactants or Co-solvents: For in vivo or certain in vitro applications, specific formulations can improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][6]
Example In Vitro Formulation Protocol [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
Take 50 µL of the DMSO stock solution and add it to 450 µL of PEG300.
-
Mix until the solution is clear.
-
Add 500 µL of ddH₂O to the mixture to reach a final volume of 1 mL.
-
Use the final solution immediately for your experiment.
Experimental Protocols & Visualizations
Mechanism of Action: PPARγ Antagonism
T0070907 acts as an antagonist at the PPARγ nuclear receptor. In the absence of an agonist, PPARγ is part of a complex with the Retinoid X Receptor (RXR) and is bound to corepressors, leading to transcriptional repression. When an agonist binds, it causes a conformational change that releases the corepressors and recruits coactivators, leading to gene transcription. T0070907 covalently binds to PPARγ, preventing the release of corepressors and the recruitment of coactivators, even in the presence of an agonist, thus blocking its transcriptional activity.[1][5]
Caption: T0070907's antagonistic effect on PPARγ signaling.
Ligand Binding Assay Protocol
This is a generalized protocol for a competitive ligand binding assay to determine the affinity of this compound for PPARγ.
Materials:
-
GST-tagged PPARγ protein
-
Radiolabeled PPARγ agonist (e.g., [³H]Rosiglitazone)
-
This compound
-
Scintillation Proximity Assay (SPA) beads (polylysine-coated)
-
SPA buffer (e.g., 10 mM KH₂PO₄, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% glycerol, pH 7.1)
-
96-well microplate
-
Microplate scintillation counter
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the this compound dilution (or DMSO for control).
-
Add 85 µL of a master mix containing SPA buffer, 50 ng of GST-PPARγ, and 5 nM of [³H]Rosiglitazone to each well.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add 10 µL of SPA beads (20 mg/mL in SPA buffer) to each well.
-
Incubate for another hour at room temperature.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The displacement of the radiolabeled agonist by this compound will result in a decrease in the scintillation signal. Calculate the IC50 value from the resulting dose-response curve.
Caption: Workflow for a competitive ligand binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 5. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T0070907 | PPAR | TargetMol [targetmol.com]
- 7. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing T0070907-d4 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to effectively optimize the concentration of T0070907-d4 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] It functions by covalently binding to cysteine 313 in the ligand-binding domain of human PPARγ2.[1][2] This binding blocks the recruitment of transcriptional coactivators and promotes the recruitment of corepressors, thereby inhibiting PPARγ signaling.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize solubility issues.[2][3] The compound is practically insoluble in water.[3]
Q3: What are the common in vitro applications of this compound?
This compound is widely used in in vitro studies to:
-
Study PPARγ-dependent gene expression using reporter assays.[1]
-
Investigate the role of PPARγ in cancer cell proliferation, migration, and invasion.[5]
-
Serve as a tool to explore both PPARγ-dependent and -independent cellular effects.[5][6]
Q4: Does this compound have off-target effects?
While T0070907 is highly selective for PPARγ over PPARα and PPARδ, some studies suggest potential PPARγ-independent effects, particularly at higher concentrations.[7] For instance, it has been shown to induce apoptosis in immature adipocytes through a mechanism involving oxidative stress, which was not reversed by a PPARγ agonist.[7] It has also been observed to reduce tubulin protein levels in certain cancer cell lines, an effect that was not replicated by PPARγ silencing.[6] Researchers should include appropriate controls to distinguish between PPARγ-dependent and -independent effects.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my experiment.
Possible Cause 1: Suboptimal Concentration The effective concentration of this compound is highly dependent on the cell type and the specific biological process being investigated.
-
Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 50 µM) to determine the optimal working concentration for your specific experimental setup.[3][8]
Possible Cause 2: Compound Degradation or Precipitation Improper storage or handling can lead to reduced activity.
-
Solution: Prepare fresh dilutions from a properly stored, high-concentration DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and ideally below 0.5% to avoid solvent-induced artifacts.[9]
Possible Cause 3: Cell Line Insensitivity The expression level of PPARγ can vary significantly between different cell lines, potentially leading to a lack of response.[6]
-
Solution: Confirm the expression of PPARγ in your cell line of interest using techniques like Western blotting or qPCR.
Issue 2: High levels of cytotoxicity observed.
Possible Cause 1: Concentration is too high. At higher concentrations, this compound can induce cytotoxicity, which may be independent of its PPARγ antagonist activity.[3][7] For example, a concentration of 10 µM has been shown to be cytotoxic to immature adipocytes.[3]
-
Solution: Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or MTS) to determine the concentration range that effectively inhibits PPARγ without causing significant cell death.[8]
Possible Cause 2: Solvent Toxicity High concentrations of the solvent (DMSO) can be toxic to cells.[9]
-
Solution: Ensure the final DMSO concentration in the culture medium is as low as possible and consistent across all treatment groups, including a vehicle control (cells treated with the same concentration of DMSO without the compound).[9]
Data Presentation
Table 1: Reported In Vitro Concentrations of T0070907
| Application | Cell Type | Concentration Range | Reference |
| Inhibition of Adipogenesis | 3T3-L1 cells, hMSCs | 100 nM - 1 µM | [3][10] |
| Inhibition of Cancer Cell Proliferation | MDA-MB-231, MCF-7 breast cancer cells | Not specified, dose-dependent | [5] |
| Impairment of DNA Repair | ME-180, SiHa cervical cancer cells | 50 µM | [3] |
| Cytotoxicity in Immature Adipocytes | Immature adipocytes | 10 µM | [3] |
| Reduction of Tubulin Levels | ME-180, SiHa cervical cancer cells | Not specified, time-dependent | [6] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 50 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Shake the plate for 15 minutes and read the absorbance at 570 nm.[8]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Protocol 2: Adipocyte Differentiation Inhibition Assay
-
Cell Seeding and Growth: Culture preadipocytes (e.g., 3T3-L1) to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Treat the cells with the adipogenic cocktail in the presence or absence of different concentrations of this compound (e.g., 100 nM). A positive control for differentiation (cocktail only) and a negative control (no cocktail) should be included.
-
Medium Change: Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Assessment of Differentiation: After 8-10 days, assess adipocyte differentiation by:
Visualizations
Caption: this compound antagonizes PPARγ signaling.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T0070907, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist T0070907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting T0070907-d4 Mass Spectrometry Signals: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting mass spectrometry signal issues related to T0070907-d4. The following guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental analysis.
Troubleshooting Guide: Low or No Signal for this compound
A diminished or absent signal for the internal standard, this compound, can compromise the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to identifying and resolving the root cause of such signal issues.
Question: My this compound signal is significantly lower than expected or completely absent. What are the initial troubleshooting steps?
Answer: A complete or significant loss of signal often points to a singular system failure. A systematic approach is crucial to pinpoint the issue.
-
Verify Mass Spectrometer Functionality: The first step is to ensure the mass spectrometer is operating correctly. Check for a stable electrospray. You can often visually inspect the spray needle or check the instrument's software for feedback on spray stability.[1][2]
-
Isolate the Problem (LC vs. MS): To determine if the issue lies with the Liquid Chromatography (LC) system or the Mass Spectrometer (MS), perform a direct infusion of a freshly prepared this compound standard into the mass spectrometer.
-
Signal Present with Direct Infusion: If a stable signal is observed, the problem is likely with the LC system (e.g., column, tubing, mobile phase).[1]
-
No Signal with Direct Infusion: If there is still no signal, the issue resides within the mass spectrometer itself (e.g., ion source, optics, detector).[1]
-
Question: What are common causes of poor signal intensity for this compound?
Answer: Several factors can contribute to poor signal intensity:
-
Suboptimal Ionization: The settings of your ionization source (e.g., Electrospray Ionization - ESI) are critical. Ensure the mass spectrometer is properly tuned and calibrated for your specific compound.
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[1] This is a common challenge in LC-MS/MS analysis.
-
Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix or the presence of contaminants can negatively impact signal intensity.[1]
-
Incorrect Sample Concentration: A sample that is too dilute may not produce a detectable signal, while a highly concentrated sample can lead to detector saturation or ion suppression.[1]
Frequently Asked Questions (FAQs)
Question: Could the mobile phase composition affect the this compound signal?
Answer: Yes, the mobile phase composition, including pH and organic solvent ratio, can significantly impact the ionization efficiency of this compound. Ensure that the mobile phase is compatible with the ionization mode (positive or negative) and is optimized for your analyte. An improperly prepared or degraded mobile phase can also lead to signal loss. A loss of prime on one of the LC pumps, particularly the organic phase pump, can lead to a complete loss of chromatography and, consequently, your signal.[2]
Question: Can issues with the LC column lead to a loss of the this compound signal?
Answer: Absolutely. A clogged or degraded LC column can lead to poor peak shape, retention time shifts, or a complete loss of signal. If you suspect column issues, try replacing it with a new, validated column.
Question: How can I mitigate ion suppression affecting my this compound signal?
Answer: To mitigate ion suppression, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to separate this compound from co-eluting, interfering compounds.
-
Dilute the Sample: If the concentration of matrix components is high, diluting the sample can reduce their impact on ionization.
Experimental Protocols
A detailed experimental protocol for sample preparation is crucial for reproducible results. The following is a general guideline for protein precipitation, a common method for preparing plasma or serum samples for LC-MS/MS analysis.
Protein Precipitation Protocol for this compound Analysis
-
Aliquoting: Transfer 100 µL of the plasma or serum sample (calibrator, control, or unknown) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound working solution to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or other suitable organic solvent) to each tube to precipitate the proteins.
-
Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
For robust analysis, it is essential to monitor key parameters from your mass spectrometry runs. The following table provides a template for tracking and comparing quantitative data for this compound.
| Sample ID | This compound Peak Area | This compound Retention Time (min) | Analyte Peak Area | Analyte/IS Ratio |
| Blank | ||||
| Standard 1 | ||||
| Standard 2 | ||||
| QC Low | ||||
| QC Mid | ||||
| QC High | ||||
| Sample 1 | ||||
| Sample 2 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with the this compound mass spectrometry signal.
Caption: Troubleshooting workflow for low or no this compound signal.
References
T0070907-d4 Technical Support: Off-Target Effects & Experimental Controls
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the PPARγ antagonist T0070907 and its deuterated form, T0070907-d4. The FAQs and troubleshooting guides below are designed to help you design robust experiments and accurately interpret your results.
A Note on this compound: this compound is the deuterated form of T0070907. While primarily used as an internal standard in mass spectrometry-based analytical methods, its biological mechanism of action and potential for off-target effects are considered identical to the non-deuterated parent compound. All information presented here for T0070907 is directly applicable to this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is T0070907 and what is its primary mechanism of action?
T0070907 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It has a high binding affinity for PPARγ, with a reported IC50 and Ki value of approximately 1 nM.[1] Its primary mechanism involves covalently binding to a cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain.[2][3][4] This binding event alters the conformation of the receptor, preventing the recruitment of transcriptional co-activators and promoting the recruitment of co-repressors like NCoR, thereby blocking PPARγ-mediated gene transcription.[2][3][4]
Q2: What are the known or suspected off-target effects of T0070907?
While highly selective for PPARγ over other PPAR isoforms, several studies have identified PPARγ-independent effects.[5][6][7] Researchers should be aware of these potential off-target activities:
-
Direct Modulation of MAPK Signaling: T0070907 may directly affect the mitogen-activated protein kinase (MAPK) signaling pathway, independent of its action on PPARγ.[5]
-
Cytotoxicity in Immature Adipocytes: The compound has been shown to induce rapid, apoptosis-mediated cytotoxicity in immature adipocytes through a PPARγ-independent mechanism, possibly involving increased oxidative stress.[1][6] This effect was not observed in pre-adipocytes or mature adipocytes.[6]
-
Alteration of Tubulin Levels: In certain human cervical cancer cell lines (ME-180 and SiHa), T0070907 treatment reduced the protein levels of α- and β-tubulin.[7] This effect was not replicated by silencing PPARγ, indicating a PPARγ-independent mechanism of action.[7]
Q3: My cells are dying unexpectedly after T0070907 treatment. Is this an off-target effect?
Unexpected cytotoxicity could be an off-target effect, particularly if your experimental model involves immature adipocytes.[6] T0070907 was found to be specifically cytotoxic to this cell type, while another PPARγ antagonist, SR-202, did not show the same effect.[6] To investigate, you should:
-
Confirm the cell type and its differentiation state.
-
Perform a dose-response curve to see if cytotoxicity occurs at concentrations higher than those required for PPARγ antagonism.
-
Test a structurally different PPARγ antagonist (e.g., GW9662, SR-202) to see if the effect is reproducible. If not, it is likely a T0070907-specific off-target effect.
Q4: How can I be sure the phenotype I observe is due to PPARγ antagonism and not an off-target effect?
This is a critical experimental question. A multi-pronged approach is necessary to validate that your observed effects are on-target. The most rigorous methods include:
-
Molecular Controls: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out PPARγ. An on-target effect of T0070907 should be mimicked by the genetic silencing of PPARγ and should not be further enhanced in silenced cells.[5][7]
-
Pharmacological Controls: Use a second, structurally distinct PPARγ antagonist (like GW9662).[8] If both compounds produce the same biological effect, it strengthens the case for an on-target mechanism.
-
Rescue Experiments: Co-treat cells with T0070907 and a potent PPARγ agonist (e.g., Rosiglitazone). If the agonist can reverse or "rescue" the phenotype induced by T0070907, it strongly indicates the effect is mediated through PPARγ.
Q5: What is the difference between T0070907 and GW9662? Can I use them interchangeably?
Both T0070907 and GW9662 are selective, irreversible PPARγ antagonists that act by covalently binding to the same cysteine residue in the ligand-binding pocket.[9] They are often used interchangeably as pharmacological tools to inhibit PPARγ activity. However, due to their structural differences, their off-target profiles may not be identical. For critical validation experiments, using one to confirm the results of the other is a recommended practice to control for potential compound-specific off-target effects.[10]
Quantitative Data Summary
Table 1: Selectivity Profile of T0070907
| Target | IC50 | Selectivity vs. PPARγ | Reference |
|---|---|---|---|
| PPARγ | ~1 nM | - | |
| PPARα | >800-fold higher | >800x |
| PPARδ | >800-fold higher | >800x | |
Table 2: Summary of Known On-Target vs. Potential Off-Target Effects | Effect | Mechanism | Key Experimental Models | Reference | | :--- | :--- | :--- | :--- | | On-Target | | | | Inhibition of Adipogenesis | PPARγ Antagonism | 3T3-L1 preadipocytes |[1][2] | | Block of Reporter Gene Activity | PPARγ Antagonism | Cell-based reporter assays |[2][3] | | Suppression of Cancer Cell Proliferation | PPARγ Antagonism | Breast cancer cells (MDA-MB-231, MCF-7) |[5] | | Potential Off-Target | | | | Cytotoxicity | PPARγ-Independent | Immature adipocytes |[6] | | Decreased Tubulin Levels | PPARγ-Independent | Cervical cancer cells (ME-180, SiHa) |[7] | | Modulation of MAPK Signaling | PPARγ-Independent | Breast cancer cells |[5] |
Visual Guides and Workflows
Caption: On-target mechanism of T0070907 as a PPARγ antagonist.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Control Experiment using siRNA-mediated PPARγ Knockdown
This protocol is designed to determine if the effect of T0070907 is dependent on the presence of its target, PPARγ.
-
Cell Seeding: Plate your cells of interest at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Prepare two sets of wells: one for a non-targeting control siRNA (scrambled) and one for a validated PPARγ-targeting siRNA.
-
Transfect cells according to the lipid-based transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours to allow for target protein knockdown.
-
-
Verification of Knockdown: Harvest a subset of cells from both control and knockdown groups. Perform Western blotting or qPCR to confirm a significant reduction in PPARγ protein or mRNA levels, respectively.
-
Treatment:
-
Treat both the control siRNA and PPARγ siRNA groups with either vehicle (e.g., DMSO) or T0070907 at the desired concentration.
-
Incubate for the appropriate duration for your specific assay (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
Perform your primary assay (e.g., proliferation, migration, gene expression).
-
Interpretation:
-
If T0070907 has an effect in control siRNA cells but this effect is absent or significantly blunted in PPARγ siRNA cells, the phenotype is on-target .
-
If T0070907 causes the same effect in both control and PPARγ knockdown cells, the phenotype is likely off-target .
-
-
Protocol 2: Co-treatment with a PPARγ Agonist (Rescue Experiment)
This protocol tests whether a PPARγ agonist can compete with and reverse the effects of the antagonist T0070907.
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
T0070907 alone
-
PPARγ Agonist alone (e.g., 1 µM Rosiglitazone)
-
T0070907 + PPARγ Agonist (co-treatment)
-
-
Treatment:
-
For the co-treatment group, you may pre-incubate with the agonist for 1-2 hours before adding T0070907, or add them simultaneously, depending on the experimental question.
-
Incubate for the duration required by your assay.
-
-
Analysis:
-
Measure the desired endpoint (e.g., cell viability, expression of a PPARγ target gene like FABP4 or CD36).
-
Interpretation:
-
If the effect of T0070907 (e.g., decreased target gene expression) is significantly reversed by the co-addition of the agonist, this supports an on-target mechanism.
-
If the agonist fails to reverse the effect of T0070907, this may suggest an off-target mechanism or a non-competitive interaction.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist T0070907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T0070907, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist [mdpi.com]
- 10. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic interference with T0070907-d4
Welcome to the technical support center for T0070907-d4. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and ensuring accurate quantification in mass spectrometry-based assays using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is T0070907 and why is a deuterated version (this compound) used?
A1: T0070907 is a potent and selective antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in adipogenesis and insulin (B600854) sensitivity.[1][2] It is widely used in research to study the physiological and pathological roles of PPARγ.[3][4] this compound is a stable isotope-labeled (SIL) version of T0070907, where four hydrogen atoms have been replaced by deuterium (B1214612). In quantitative mass spectrometry, this compound is used as an internal standard (IS). Because it is chemically almost identical to the unlabeled analyte (T0070907), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects.[5] This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.[6]
Q2: What is isotopic interference (cross-talk) in the context of using this compound?
A2: Isotopic interference, or cross-talk, refers to the overlap of mass spectral signals between the analyte (T0070907) and its deuterated internal standard (this compound).[7] This can occur in two primary ways:
-
Analyte contribution to the Internal Standard: Unlabeled T0070907 has a natural isotopic distribution due to the presence of heavy isotopes like ¹³C and ³⁷Cl. This can result in a small percentage of analyte molecules having a mass that overlaps with the mass of this compound, artificially inflating the internal standard signal.[5][8]
-
Internal Standard contribution to the Analyte: The this compound standard may contain a small amount of the unlabeled T0070907 as an impurity from its synthesis. This impurity will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[5][7]
Q3: How can the molecular formula of T0070907 (C₁₂H₈ClN₃O₃) contribute to isotopic interference?
A3: The elemental composition of T0070907 presents a specific challenge for isotopic interference due to the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This means that for every 100 molecules of T0070907, about 24 will have a mass two units higher (M+2) due to the ³⁷Cl isotope. This significant M+2 peak can potentially interfere with the signal of a deuterated internal standard, especially if the mass difference is small. For this compound, the M+4 peak of the internal standard might be close to the M+2 peak of a doubly chlorinated impurity or a fragment ion. Careful selection of precursor and product ions in multiple reaction monitoring (MRM) is crucial.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: A signal for unlabeled T0070907 is detected in blank samples containing only this compound.
-
Question: I prepared a blank sample (matrix + this compound) and I am seeing a peak at the MRM transition for the unlabeled T0070907. What is the likely cause?
-
Answer: This indicates the presence of the unlabeled analyte as an impurity in your deuterated internal standard.[7]
-
Troubleshooting Steps:
-
Assess Purity: Prepare a high-concentration solution of the this compound standard in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Direct Injection: Inject this solution directly into the mass spectrometer or via your LC system.
-
Monitor Transitions: Monitor the MRM transitions for both the unlabeled T0070907 and this compound.
-
Quantify Contribution: If a signal is observed for the unlabeled analyte, calculate its percentage contribution relative to the main this compound peak. An acceptable level of impurity is typically less than 0.1%.
-
Issue 2: The calibration curve for T0070907 is non-linear, showing a positive bias at high concentrations.
-
Question: My calibration curve is not linear and bends upwards at higher concentrations of T0070907. Why is this happening?
-
Answer: This is a classic sign of isotopic cross-talk from the analyte to the internal standard. At high concentrations of unlabeled T0070907, its naturally occurring heavy isotope peaks (from ¹³C and ³⁷Cl) contribute significantly to the signal of this compound.[8] This artificially inflates the internal standard's response, leading to an inaccurate analyte/IS ratio and a positive bias.[7]
-
Troubleshooting Steps:
-
Assess Analyte to IS Cross-Talk: Prepare a sample containing a high concentration of unlabeled T0070907 (at the upper limit of quantification, ULOQ) without any internal standard.
-
Monitor IS Transition: Analyze this sample and monitor the MRM transition for this compound.
-
Evaluate Interference: The presence of a signal indicates that the natural isotopes of the analyte are contributing to the internal standard's signal. The response should ideally be less than 5% of the response of the internal standard at the LLOQ.
-
Mitigation: If significant cross-talk is observed, consider using a non-linear calibration curve fit, such as a quadratic curve with 1/x² weighting, which can provide a more accurate model for the data.[8]
-
Issue 3: The signal for this compound is unstable or decreases over time, especially in protic solvents.
-
Question: I'm observing a decrease in the this compound signal over the course of an analytical run. What could be the cause?
-
Answer: This issue may be due to deuterium-hydrogen back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., mobile phase). This is more likely if the deuterium labels are on chemically labile sites (like -OH or -NH) and can be accelerated by acidic or basic conditions or elevated temperatures.[9]
-
Troubleshooting Steps:
-
Check Label Position: If possible, obtain information from the manufacturer about the position of the deuterium labels on the this compound molecule. Labels on aromatic rings are generally stable.
-
Stability Experiment: Prepare two solutions:
-
Solution A: A mixture of T0070907 and this compound in the mobile phase.
-
Solution B: this compound only in the mobile phase.
-
-
Time-Point Analysis: Inject these solutions at different time points (e.g., 0, 4, 8, 24 hours) while keeping them under the same conditions as your samples.
-
Data Analysis: In Solution A, a significant change in the analyte to IS ratio over time suggests instability. In Solution B, an increase in the signal for the unlabeled analyte would be a direct indicator of H/D exchange.[6]
-
Data Presentation
Table 1: Theoretical Isotopic Contributions for T0070907
| Isotope | Mass Shift | Relative Abundance (%) | Potential Interference |
| ¹³C | M+1 | ~13.2% (for 12 carbons) | Can contribute to the M+1 signal of this compound if there is isotopic impurity in the standard. |
| ³⁷Cl | M+2 | ~24.2% | Significant contribution to the M+2 signal. May interfere with the deuterated standard if the mass difference is small. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Signal for unlabeled analyte in blank + IS | Impurity in the deuterated standard | Assess the purity of the this compound standard. |
| Non-linear calibration curve (positive bias) | Isotopic cross-talk from analyte to IS | Assess the degree of cross-talk and consider using a non-linear curve fit. |
| Unstable or decreasing IS signal | Deuterium-hydrogen back-exchange | Perform a stability experiment and check the position of the deuterium labels. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity
-
Objective: To determine if the this compound internal standard contains the unlabeled T0070907 as an impurity.
-
Methodology:
-
Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a clean solvent.
-
Analyze this solution using the established LC-MS/MS method.
-
Monitor the MRM transitions for both unlabeled T0070907 and this compound.
-
-
Data Analysis:
-
Measure the peak area for any signal observed in the unlabeled T0070907 channel.
-
Measure the peak area for the signal in the this compound channel.
-
Calculate the percentage of unlabeled impurity.
-
-
Acceptance Criteria: The contribution of the unlabeled impurity to the analyte signal should be negligible, ideally less than 5% of the LLOQ response.
Protocol 2: Assessment of Analyte to Internal Standard Cross-Talk
-
Objective: To determine if the isotopic distribution of T0070907 contributes to the signal of this compound.
-
Methodology:
-
Prepare a sample containing a high concentration of unlabeled T0070907 (at the ULOQ) without any internal standard.
-
Analyze this sample using the established LC-MS/MS method.
-
Monitor the MRM transition for this compound.
-
-
Data Analysis:
-
Measure the peak area of any signal observed in the this compound channel.
-
Compare this to the peak area of this compound in a standard sample at the LLOQ.
-
-
Acceptance Criteria: The signal from the ULOQ sample in the internal standard channel should be less than 5% of the internal standard response at the LLOQ.
Visualizations
Caption: Isotopic interference from the analyte to the internal standard.
Caption: Troubleshooting workflow for isotopic interference issues.
Caption: General experimental workflow for sample analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: T0070907 & T0070907-d4 Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the reproducibility of experiments involving the PPARγ antagonist T0070907 and its deuterated analog, T0070907-d4.
Frequently Asked Questions (FAQs)
Q1: What is T0070907 and what is its primary mechanism of action?
A1: T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] It functions by covalently binding to a specific cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain of PPARγ.[1][2] This binding induces a conformational change that blocks the recruitment of transcriptional co-activators and promotes the recruitment of co-repressors, thereby inhibiting PPARγ-mediated gene transcription.[1][2]
Q2: What is this compound and why is it used?
A2: this compound is a deuterated version of T0070907, meaning some hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. Its primary application is as an internal standard in quantitative mass spectrometry (LC-MS/MS) analyses. Because it is chemically almost identical to T0070907, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability in the analytical process, leading to more accurate and reproducible quantification of T0070907 in complex samples.
Q3: What are the key differences in handling T0070907 and this compound?
A3: In most biological assays, T0070907 and this compound are expected to have very similar activity and can be handled similarly in terms of solubility and storage. The primary difference is their application. T0070907 is used as the active compound to study PPARγ antagonism in biological systems. This compound is almost exclusively used in analytical chemistry, specifically mass spectrometry, as an internal standard for quantification and is not typically used for in vitro or in vivo functional studies.
Q4: What is the solubility and recommended storage for T0070907?
A4: T0070907 is soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 100 mM).[3] For long-term storage, it is recommended to store the solid powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
I. T0070907 in Cell-Based Assays
Q: My cells are showing signs of toxicity (e.g., detachment, poor morphology) after treatment with T0070907. What could be the cause?
A:
-
High Concentration: The effective concentration of T0070907 can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and consistent across all treatments, including vehicle controls. High concentrations of DMSO can be toxic to cells.
-
Contamination: Cell culture contamination can cause a range of issues.[] Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination.[][6]
Q: I am not observing the expected inhibitory effect of T0070907 on my PPARγ-mediated response (e.g., reporter gene expression, adipocyte differentiation). Why might this be?
A:
-
Sub-optimal Concentration: You may be using a concentration of T0070907 that is too low to effectively antagonize PPARγ in your experimental system. Perform a dose-response curve to identify the IC50.
-
Insufficient Agonist Stimulation: For antagonist assays, ensure you are using a concentration of the PPARγ agonist (e.g., rosiglitazone) that elicits a sub-maximal response (typically EC50 to EC80). If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist.
-
Cell Line Responsiveness: The expression and activity of PPARγ can vary between cell lines. Confirm that your chosen cell line expresses functional PPARγ and is responsive to known agonists and antagonists.
-
Compound Degradation: Ensure your T0070907 stock solution has been stored properly and has not degraded.
Q: I am seeing high variability between replicate wells in my cell-based assays.
A:
-
Inconsistent Cell Seeding: Ensure a uniform cell suspension and careful pipetting to seed the same number of cells in each well. Uneven cell distribution can lead to significant variability.
-
Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental conditions and filling them with sterile PBS or media instead.
-
Inconsistent Treatment Application: Ensure that all wells are treated consistently in terms of volume and timing.
II. This compound in LC-MS/MS Analysis
Q: The signal for my this compound internal standard is weak or absent.
A:
-
Incorrect Mass Transition: Double-check the precursor and product ion m/z values for this compound in your mass spectrometer settings.
-
Degradation: The compound may have degraded during sample storage or preparation. Ensure proper storage conditions and minimize sample processing time.
-
Ion Suppression: Components of your sample matrix may be suppressing the ionization of this compound. Dilute your sample or improve your sample clean-up procedure.
Q: I am observing poor precision and inaccurate quantification even with the use of this compound.
A:
-
Chromatographic Separation of Analyte and Internal Standard: Ideally, the analyte (T0070907) and the deuterated internal standard (this compound) should co-elute. If they separate on the chromatography column, they may experience different matrix effects, leading to inaccurate quantification.[7] Optimize your chromatographic method to achieve co-elution.[7]
-
Isotopic Contribution: Ensure that the this compound standard has high isotopic purity. If it contains a significant amount of unlabeled T0070907, this will interfere with the quantification of the analyte, especially at low concentrations.[7]
-
Deuterium-Hydrogen Back-Exchange: The deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix. This is more likely to occur at unstable positions on the molecule or under harsh pH or temperature conditions.[7]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| T0070907 IC50 | 1 nM | Human PPARγ | |
| T0070907 Selectivity | >800-fold for PPARγ over PPARα and PPARδ | Human | |
| Rosiglitazone EC50 (for antagonist assays) | ~220 nM (challenge agonist concentration) | Human PPARγ Reporter Assay | [8] |
| This compound Isotopic Purity | ≥98% (recommended) | N/A | [9] |
| This compound Chemical Purity | >99% (recommended) | N/A | [9] |
Detailed Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This protocol is for determining the antagonist activity of T0070907 on PPARγ.
Materials:
-
Cells stably or transiently expressing a PPARγ-responsive luciferase reporter construct.
-
Cell culture medium appropriate for the cell line.
-
PPARγ agonist (e.g., Rosiglitazone).
-
T0070907.
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Culture: Incubate cells at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of T0070907 in cell culture medium. Also, prepare a solution of the PPARγ agonist at a concentration that gives a sub-maximal response (e.g., EC70, approximately 300 nM for Rosiglitazone).[10]
-
Treatment:
-
For antagonist mode, add the T0070907 dilutions to the wells, followed by the addition of the PPARγ agonist.
-
Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and a no-treatment control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percent inhibition of the agonist response by T0070907 and plot a dose-response curve to determine the IC50.
3T3-L1 Adipocyte Differentiation Assay
This protocol is for assessing the inhibitory effect of T0070907 on adipogenesis.
Materials:
-
3T3-L1 preadipocytes.
-
DMEM with 10% fetal bovine serum (FBS).
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin (B600854) medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
T0070907.
-
Oil Red O staining solution.
Methodology:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and grow them to confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium containing various concentrations of T0070907 or vehicle control.
-
Medium Change (Day 2): Replace the medium with insulin medium containing the respective concentrations of T0070907.
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with fresh DMEM with 10% FBS and the respective concentrations of T0070907.
-
Assessment of Differentiation (Day 8-10):
-
Wash cells with PBS.
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.
-
Wash with water and acquire images.
-
-
Quantification (Optional): Elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
Cell Migration Scratch Assay
This protocol is for evaluating the effect of T0070907 on cell migration.
Materials:
-
Adherent cell line of interest.
-
Culture plates (e.g., 12-well or 24-well).
-
Sterile 200 µL pipette tip or a dedicated scratch tool.
-
T0070907.
-
Microscope with a camera.
Methodology:
-
Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.[11]
-
Creating the Scratch: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" in the monolayer.[11]
-
Washing: Gently wash the wells with PBS to remove detached cells.[11]
-
Treatment: Add fresh culture medium containing different concentrations of T0070907 or vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be added, or low-serum medium can be used.[12]
-
Imaging (Time 0): Immediately after treatment, acquire images of the scratch at defined locations.
-
Incubation and Imaging: Incubate the plate at 37°C and acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[11]
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.
Visualizations
Caption: PPARγ signaling pathway and the antagonistic action of T0070907.
Caption: Experimental workflow for a cell migration scratch assay.
Caption: Workflow for quantitative analysis using this compound in LC-MS/MS.
References
- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. T0070907 | PPAR | TargetMol [targetmol.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. clyte.tech [clyte.tech]
Technical Support Center: Overcoming Poor Cell Permeability of T0070907-d4
Welcome to the technical support center for T0070907-d4. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and encountering challenges with its efficacy in cell-based experiments. A common hurdle with compounds of this nature is suboptimal cell permeability, which can lead to misleading experimental outcomes.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues, ensuring the effective delivery of this compound to its intracellular target.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing the expected activity in my cell-based assay. Could this be a permeability issue?
A1: Yes, low efficacy in cellular assays is a classic indicator of poor cell permeability. This compound, like its non-deuterated parent compound T0070907, must cross the cell membrane to reach its intracellular target, the nuclear receptor PPARγ.[1][2] If the compound cannot efficiently enter the cell, its concentration at the target site will be insufficient to elicit a biological response, even at high concentrations in the culture medium. Other potential issues to consider include compound degradation, incorrect dosage, or cell-type specific effects.[3]
Q2: What physicochemical properties of T0070907 influence its cell permeability?
A2: The cell permeability of a small molecule is governed by several physicochemical properties, often evaluated by frameworks like Lipinski's Rule of 5. While specific experimental permeability data for T0070907 is not widely published, we can analyze its known properties. Deuteration (the presence of deuterium (B1214612) in this compound) does not significantly alter these fundamental physicochemical properties.
| Property | Value | Implication for Permeability |
| Molecular Weight (MW) | 277.67 g/mol | Below the 500 Da threshold, which is favorable for passive diffusion. |
| Chemical Formula | C₁₂H₈ClN₃O₃ | Provides the atomic composition. |
| Calculated LogP | Varies by algorithm (e.g., ~2.5-3.5) | Indicates moderate lipophilicity, generally favoring membrane permeation. |
| Hydrogen Bond Donors | 1 (Amide N-H) | A low number is favorable for crossing the lipid bilayer. |
| Hydrogen Bond Acceptors | 4 (Nitro O, Carbonyl O, Pyridine N) | A moderate number. |
| Solubility | Soluble to 100 mM in DMSO | High solubility in organic solvents like DMSO is common for stock solutions. Aqueous solubility is the critical factor for bioavailability. |
While these properties do not immediately flag T0070907 as impermeable, the interplay of these factors in a biological context can still result in poor cellular uptake.
Q3: How does this compound work once it's inside the cell?
A3: this compound is a selective antagonist for PPARγ.[1] Once inside the cell, it enters the nucleus and binds to the PPARγ nuclear receptor. This binding prevents the recruitment of coactivator proteins and can promote the recruitment of corepressors, thereby blocking the receptor's transcriptional activity.[1][2] This action inhibits the expression of PPARγ target genes. T0070907 has been shown to covalently modify cysteine 313 in human PPARγ2.[1][2][4] Some studies also suggest it can act through PPARγ-independent mechanisms.[5][6][7]
Troubleshooting Guide
If you suspect poor cell permeability is affecting your results, consider the following strategies, progressing from simple formulation adjustments to more complex delivery systems.
Issue: Low or inconsistent activity of this compound in cell culture.
1. Optimization of Vehicle/Solvent
-
Problem: The compound may be precipitating out of the aqueous culture medium.
-
Solution: T0070907 is typically dissolved in DMSO for a stock solution. When diluting into your final assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect the medium after adding the compound for any signs of precipitation. A slight increase in the co-solvent concentration might improve solubility, but must be balanced against its potential effects on the cells.
2. Formulation with Cyclodextrins
-
Problem: The compound has poor aqueous solubility, limiting the free concentration available for uptake.
-
Solution: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and effective concentration at the cell surface.
-
Method: Prepare a complex of this compound with a cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD). This can be done by mixing the compound and cyclodextrin in an aqueous solution and allowing it to equilibrate.
-
Consideration: The choice of cyclodextrin and the molar ratio are critical and may require optimization.
-
3. Advanced Formulation Strategies
-
Problem: Simple formulation changes are insufficient to improve permeability.
-
Solution: More advanced drug delivery systems can be employed. These strategies are more complex but can significantly enhance intracellular delivery.[8][9]
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can facilitate its passage across the cell membrane.[9]
-
Nanoparticle Formulation: Creating a nanosuspension of the drug can increase its surface area and dissolution rate at the cell interface.[10]
-
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvent Optimization | Increases solubility in media. | Simple, quick to implement. | Limited effectiveness; risk of solvent toxicity. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex, increasing local concentration.[9] | Well-established, improves solubility. | Requires optimization; potential for membrane cholesterol extraction at high concentrations. |
| Liposomal Encapsulation | Encapsulates the drug in a lipid bilayer vesicle that can fuse with the cell membrane.[9] | Protects drug from degradation; can improve uptake. | Complex to prepare and characterize; potential for altered pharmacokinetics. |
| Nanosuspensions | Increases surface area, leading to a higher dissolution rate near the cell membrane.[10] | Enhances dissolution of "brick-dust" type molecules. | Can be thermodynamically unstable; requires specialized equipment (e.g., milling, homogenization). |
Experimental Protocols
To quantitatively assess and address permeability issues, specific assays are required. Below are detailed protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[11][12] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[13]
Methodology
-
Preparation of Lipid Membrane: Prepare a 1-2% (w/v) solution of a phospholipid (e.g., L-α-phosphatidylcholine or lecithin) in an organic solvent like dodecane.[14]
-
Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the filter membrane of each well of a 96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm).
-
Preparing the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4).
-
Preparing the Donor Solution: Dissolve this compound in the same buffer as the acceptor plate, with a small percentage of DMSO (e.g., 1-5%) to aid solubility. The typical starting concentration is 10-100 µM.
-
Assay Start: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours.[15]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the volumes and membrane area.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry standard for predicting in vivo drug absorption.[16] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, including the presence of active transporters and efflux pumps.[17][18]
Methodology
-
Cell Culture: Seed Caco-2 cells onto semipermeable filter inserts (e.g., Transwell™) and culture for 18-22 days to allow them to differentiate and form a polarized monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >200 Ω·cm²) indicates a confluent and intact monolayer.[19]
-
Assay Buffer: Use a transport buffer like Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add this compound (typically at 1-10 µM) to the apical (A) side (donor compartment).
-
Add fresh buffer to the basolateral (B) side (acceptor compartment).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical - B→A):
-
Perform the reverse experiment by adding the compound to the basolateral side and sampling from the apical side. This is crucial to identify if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is subject to active efflux.[18]
-
By following these guidelines, researchers can effectively troubleshoot and overcome challenges related to the cell permeability of this compound, leading to more accurate and reliable experimental results.
References
- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. T0070907, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: T0070907-d4 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of T0070907-d4 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
T0070907 is a potent and selective antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] The deuterated version, this compound, is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of T0070907 in biological samples.[4] The stability of this compound in the biological matrix under investigation (e.g., plasma, blood, microsomes) is critical. Any degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of pharmacokinetic and other drug development studies.
Q2: What are the recommended storage conditions for T0070907 and its deuterated form?
Q3: What are the common biological matrices used for stability testing of this compound?
The choice of biological matrix depends on the nature of the intended study. Common matrices include:
-
Plasma: To assess stability in circulation.
-
Whole Blood: To evaluate stability in the presence of blood cells and associated enzymes.
-
Liver Microsomes: To investigate metabolic stability, primarily by Cytochrome P450 (CYP) enzymes.[1]
Q4: How does T0070907 exert its biological effect?
T0070907 is a selective antagonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[1][2][3] T0070907 binds to PPARγ and blocks its activation by endogenous or synthetic agonists. This prevents the recruitment of coactivator proteins and subsequent transcription of target genes.[2][3]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the assessment of this compound stability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Apparent loss of this compound in plasma/blood during freeze-thaw cycles. | 1. Enzymatic degradation: Residual enzyme activity in the matrix. 2. Adsorption: The compound may adhere to the surface of storage containers. | 1. Ensure the use of appropriate enzyme inhibitors (e.g., fluoride (B91410) for esterases) in the collection tubes if enzymatic degradation is suspected. 2. Use low-binding microcentrifuge tubes or silanized glassware. Evaluate different tube materials (e.g., polypropylene, polyethylene). |
| High variability in stability results between replicates. | 1. Inconsistent sample handling: Differences in thawing times, vortexing, or temperature exposure. 2. Pipetting errors: Inaccurate dispensing of the compound or matrix. 3. Non-homogenous matrix: Incomplete mixing of the sample. | 1. Standardize all sample handling procedures. Ensure all samples are treated identically. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous fluids. 3. Vortex samples thoroughly before and after spiking with the compound. |
| Rapid degradation of this compound in liver microsome assays. | 1. High metabolic activity: The compound is a substrate for microsomal enzymes. 2. Incorrect cofactor concentration: Suboptimal levels of NADPH can affect metabolic rates. | 1. This may be an intrinsic property of the molecule. Characterize the metabolic pathway to understand the degradation products. 2. Ensure the NADPH regenerating system is freshly prepared and used at the optimal concentration as per the protocol. |
| No degradation observed in microsomal stability assay, but in vivo clearance is high. | 1. Metabolism by non-microsomal enzymes: The compound may be metabolized by cytosolic or other cellular enzymes not present in microsomes. 2. Active transport: The compound may be rapidly cleared by transporters in vivo. | 1. Conduct stability studies in other subcellular fractions (e.g., S9 fraction, cytosol) or in primary hepatocytes. 2. Investigate potential interactions with drug transporters using appropriate in vitro assays. |
| Isotope exchange in deuterated internal standard. | Unstable label: The deuterium (B1214612) atoms may be exchanging with protons from the solvent or matrix under certain pH or temperature conditions. | While less common for aryl deuteration, if suspected, analyze the mass spectrum of the internal standard over time to check for a shift in the isotopic pattern. If confirmed, a different internal standard (e.g., ¹³C-labeled) may be required. |
III. Data Presentation: Stability Summary Templates
As specific quantitative stability data for this compound is not publicly available, the following tables are provided as templates for presenting experimental findings.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) |
| This compound | Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 0 hours (% Recovery) | 4 hours (% Recovery) | 8 hours (% Recovery) | 24 hours (% Recovery) |
| This compound | Low QC | 100 | Data | Data | Data |
| High QC | 100 | Data | Data | Data |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) |
| This compound | Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
Table 4: Metabolic Stability of this compound in Human Liver Microsomes
| Analyte | Time (min) | % Remaining (+NADPH) | % Remaining (-NADPH) |
| This compound | 0 | 100 | 100 |
| 5 | Data | Data | |
| 15 | Data | Data | |
| 30 | Data | Data | |
| 60 | Data | Data | |
| Calculated Parameters | Value | ||
| Half-life (t½, min) | Data | ||
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data |
IV. Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw and Short-Term Stability in Plasma
-
Preparation of Samples:
-
Spike known concentrations of this compound into blank human plasma to prepare low and high-quality control (QC) samples.
-
Aliquots of these QC samples are used for stability assessment.
-
-
Freeze-Thaw Stability:
-
Subject aliquots of low and high QC samples to three freeze-thaw cycles.
-
One cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
After the third cycle, analyze the samples by a validated LC-MS/MS method.
-
Compare the concentrations of the stressed samples to those of freshly prepared standards.
-
-
Short-Term (Bench-Top) Stability:
-
Place aliquots of low and high QC samples on the bench-top at room temperature.
-
Analyze the samples at specified time points (e.g., 0, 4, 8, and 24 hours).
-
Compare the concentrations at each time point to the initial (0 hour) concentration.
-
Protocol 2: Microsomal Metabolic Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution (for +NADPH wells) or an equal volume of buffer (for -NADPH control wells).
-
Incubate at 37°C with shaking.
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard for analysis.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
V. Mandatory Visualizations
Caption: PPARγ signaling pathway and the antagonistic action of T0070907.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Navigating Unexpected Outcomes in T0070907-d4 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving T0070907-d4, a deuterated analog of the potent and selective PPARγ antagonist, T0070907. This guide addresses common issues through a question-and-answer format, offers detailed experimental protocols, and summarizes key quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed incomplete antagonism of PPARγ activity even at high concentrations of this compound. Why is this happening?
A1: This is a documented phenomenon even with the non-deuterated T0070907. There are several potential reasons:
-
PPARγ-Independent Effects: T0070907 has been shown to exert effects independent of its interaction with PPARγ. For instance, it can influence signaling pathways like the mitogen-activated protein kinase (MAPK) pathway directly.[1] Your observed phenotype might be a combination of PPARγ-dependent and -independent effects.
-
Co-binding with Agonists: Recent structural studies have revealed that T0070907 can co-bind with some synthetic PPARγ agonists within the ligand-binding pocket.[2] This means that even with this compound bound, an agonist could still partially activate the receptor.
-
Influence of RXR Agonists: The activity of T0070907 can be modulated by the presence of retinoid X receptor (RXR) agonists.[3] RXR forms a heterodimer with PPARγ, and the binding of an RXR agonist can influence the conformational state of the complex and potentially override the antagonistic effect of this compound.
Q2: Our results with this compound differ significantly from historical data with T0070907. What could be the cause?
A2: The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This isotopic substitution can lead to several differences:
-
Kinetic Isotope Effect: Deuterium forms a stronger covalent bond with carbon than hydrogen. This can slow down metabolic processes that involve the cleavage of a C-D bond compared to a C-H bond. This "kinetic isotope effect" can lead to increased metabolic stability, a longer half-life, and altered pharmacokinetic properties of this compound compared to T0070907.
-
Altered Metabolite Profile: The change in metabolic stability can also alter the profile of metabolites produced. These metabolites may have their own biological activities (on- or off-target) that could contribute to the unexpected results.
Q3: We are seeing unexpected off-target effects in our cell-based assays. How can we investigate this?
A3: T0070907 is known to have potential off-target effects. To investigate this, consider the following:
-
Control Experiments: Use a dominant-negative PPARγ receptor or PPARγ knockout/knockdown cell lines to distinguish between PPARγ-dependent and -independent effects.[1]
-
Pathway Analysis: Perform transcriptomic or proteomic analysis to identify signaling pathways that are unexpectedly modulated by this compound. This could reveal off-target interactions.
-
Counter-Screening: Test this compound against a panel of other nuclear receptors and kinases to identify potential off-target binding partners.
Quantitative Data Summary
The following table summarizes key quantitative data for T0070907 based on published literature. Note that specific values for the d4 variant may differ.
| Parameter | Value | Receptor | Reference |
| IC50 | 1 nM | Human PPARγ | [3] |
| Binding Mechanism | Covalent modification | Cysteine 313 in human PPARγ2 | [3] |
Experimental Protocols
PPARγ Antagonist Activity Assay (Cell-Based Reporter Assay)
-
Cell Culture: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence and absence of varying concentrations of this compound.
-
Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Calculate the percent inhibition of agonist-induced reporter activity by this compound to determine its antagonist potency (IC50).
Visualizing Molecular Interactions and Workflows
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of PPARγ and a troubleshooting workflow for unexpected results.
Caption: PPARγ signaling pathway and points of intervention by agonists and this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 3. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
T0070907-d4 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using T0070907-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the deuterated form of T0070907. T0070907 is a potent, selective, and irreversible antagonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Its mechanism involves covalently binding to a specific cysteine residue (Cys313) in the ligand-binding domain of PPARγ.[2][3] This binding induces a conformational change that blocks the recruitment of transcriptional coactivators, thereby inhibiting the receptor's activity.[3][4] It displays high selectivity for PPARγ, with over 800-fold preference compared to PPARα and PPARδ.[1]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available T0070907 and its deuterated forms are generally supplied at high purity, typically ≥98% and often reaching 99.9% or higher.[1][2][5] Purity is commonly confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] For batch-specific purity data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.[1][4]
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the stability and integrity of the compound.
-
Solid Form: For long-term storage, the solid compound should be stored at -20°C, where it can be stable for at least four years.[2][4] It should be kept in a tightly sealed vial. Short periods at room temperature, such as during shipping, are generally acceptable and do not significantly affect product efficacy.[4]
-
Solutions: Stock solutions should be prepared, stored in aliquots in tightly sealed vials at -20°C or -80°C, and used within one month to avoid degradation from repeated freeze-thaw cycles.[2] For optimal results, it is best to use freshly prepared solutions.[2]
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and in acidic aqueous solutions such as 1 equivalent of HCl.[1] Solubility in DMSO is reported to be as high as 55 mg/mL or 100 mM.[1][2] When preparing stock solutions, ensure fresh, high-quality DMSO is used, as moisture can reduce solubility.[2]
Quality Control and Purity Assessment
Quantitative Data Summary
Table 1: Physical and Chemical Properties of T0070907
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |
| Molecular Formula | C₁₂H₈ClN₃O₃ | [1] |
| Molecular Weight | 277.67 g/mol | [1][2] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| IC₅₀ | ~1 nM (for PPARγ) | [1][4] |
| CAS Number | 313516-66-4 |[1][4] |
Table 2: Solubility Specifications
| Solvent | Maximum Concentration | Source(s) |
|---|---|---|
| DMSO | 100 mM (~27.8 mg/mL) | [1] |
| 1 eq. HCl | 100 mM (~27.77 mg/mL) |[1] |
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Source(s) |
|---|---|---|---|
| Solid | -20°C | ≥ 4 years | [2][4] |
| Solution (in DMSO) | -80°C | up to 1 year | [2] |
| Solution (in DMSO) | -20°C | up to 1 month |[2] |
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control assessment of a new batch of this compound.
Caption: A standard workflow for quality control testing of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general methodology for determining the purity of this compound. Specific parameters may need optimization based on the available instrumentation and column.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Degas both solvents prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of DMSO to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Troubleshooting Guides
HPLC Analysis Issues
Q: My HPLC chromatogram shows peak tailing. What could be the cause?
A: Peak tailing can arise from several issues.[6] Consider the following potential causes and solutions:
-
Column Overload: The sample concentration is too high. Try reducing the injection concentration or volume.[7]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase (at ~0.1%) can help, but this is not compatible with LC-MS. Using a high-purity, end-capped column is recommended.[8]
-
Column Degradation: The column may have a void at the inlet or contaminated frits. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[9]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. Ensure the mobile phase pH is appropriate for T0070907.
This compound Signaling Pathway and Troubleshooting Logic
The diagram below illustrates the inhibitory action of T0070907 on the PPARγ signaling pathway.
Caption: this compound inhibits PPARγ signaling by blocking coactivator recruitment.
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What should I check?
A: If this compound is not performing as expected, a systematic troubleshooting approach is necessary.
Caption: A decision tree for troubleshooting failed this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. T0070907 | CAS:313516-66-4 | Human PPARγ antagonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. lcms.cz [lcms.cz]
Validation & Comparative
T0070907-d4 vs. GW9662: A Comparative Guide for PPARγ Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used peroxisome proliferator-activated receptor-gamma (PPARγ) antagonists: T0070907-d4 and GW9662. The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
At a Glance: Key Differences
| Feature | This compound | GW9662 |
| Potency (IC50 for PPARγ) | ~1 nM[1][2][3] | ~3.3 nM[4][5] |
| Selectivity | >800-fold for PPARγ over PPARα and PPARδ[2][3] | ~10-fold for PPARγ over PPARα and ~600-fold over PPARδ[6] |
| Mechanism of Action | Irreversible antagonist, covalently modifies Cys313 (human PPARγ2)[1][7][8] | Irreversible antagonist, covalently modifies Cys285 (human PPARγ)[4][6] |
| Primary Application | Potent and highly selective tool for studying PPARγ function | Selective tool for studying PPARγ function, with some cross-reactivity |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for T0070907 and GW9662 based on available experimental data. Note: Data for this compound is extrapolated from T0070907, as deuteration is primarily intended to alter pharmacokinetic properties, not target affinity.
Table 1: Binding Affinity and Potency
| Compound | Target | IC50 | Ki | Assay Type | Reference |
| T0070907 | Human PPARγ | 1 nM | 1 nM | Radioligand displacement assay ([³H]rosiglitazone) | [1][8][9] |
| GW9662 | Human PPARγ | 3.3 nM | - | Scintillation Proximity Assay (SPA) | [4][6] |
| GW9662 | Human PPARα | 32 nM | - | Scintillation Proximity Assay (SPA) | [6] |
| GW9662 | Human PPARδ | 2000 nM | - | Scintillation Proximity Assay (SPA) | [6] |
Table 2: Selectivity Profile
| Compound | Selectivity (PPARγ vs. PPARα) | Selectivity (PPARγ vs. PPARδ) | Reference |
| T0070907 | >800-fold | >800-fold | [2][3] |
| GW9662 | ~10-fold | ~600-fold | [6] |
Mechanism of Action
Both T0070907 and GW9662 are irreversible antagonists of PPARγ. They function by forming a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD) of the receptor. This covalent modification physically blocks the binding of agonists and alters the receptor's conformation, leading to the inhibition of its transcriptional activity.
T0070907 covalently modifies Cysteine 313 in helix 3 of human PPARγ2.[1][7][8] This interaction is highly specific and contributes to its remarkable potency and selectivity.
GW9662 covalently modifies Cysteine 285 in the ligand-binding pocket of PPARγ.[4][6] This cysteine residue is conserved across PPAR subtypes, which may explain the lower selectivity of GW9662 compared to T0070907.
The binding of these antagonists not only prevents the recruitment of coactivators but can also promote the recruitment of corepressors to the PPARγ/RXRα heterodimer, further ensuring the silencing of target gene transcription.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and a general workflow for characterizing PPARγ antagonists.
Caption: PPARγ Signaling Pathway and Antagonist Intervention.
Caption: Experimental Workflow for PPARγ Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize T0070907 and GW9662.
Competitive Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the binding affinity of a test compound to a PPARγ receptor.
-
Reagents and Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD), often as a GST-fusion protein.
-
Radiolabeled PPARγ agonist (e.g., [³H]rosiglitazone).
-
Streptavidin-coated SPA beads.
-
Biotinylated anti-GST antibody.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 10% glycerol, 10 mM Na-molybdate, 1 mM DTT, 0.1% Nonidet P-40).
-
Test compounds (T0070907 or GW9662) at various concentrations.
-
-
Procedure:
-
The GST-tagged PPARγ-LBD is incubated with the biotinylated anti-GST antibody.
-
Streptavidin-coated SPA beads are added to the mixture, allowing the receptor-antibody complex to bind to the beads.
-
The [³H]rosiglitazone and varying concentrations of the test compound are added.
-
The mixture is incubated to allow for competitive binding.
-
The plate is read in a scintillation counter. When the radioligand is in close proximity to the bead (i.e., bound to the receptor), it excites the scintillant in the bead, producing a signal. Unbound radioligand is too far away to generate a signal.
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.
-
Cell-Based Reporter Gene Assay
This assay measures the functional ability of a compound to antagonize PPARγ-mediated gene transcription.
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express high levels of PPARγ.
-
An expression vector for full-length PPARγ.
-
An expression vector for RXRα (the heterodimerization partner of PPARγ).
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
A known PPARγ agonist (e.g., rosiglitazone).
-
Test compounds (T0070907 or GW9662).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
-
Procedure:
-
Cells are co-transfected with the PPARγ, RXRα, and PPRE-reporter plasmids.
-
After transfection, cells are treated with a fixed concentration of the PPARγ agonist (to activate the receptor) in the presence of increasing concentrations of the antagonist (T0070907 or GW9662).
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity is calculated.
-
Adipocyte Differentiation Assay
This functional assay assesses the ability of a PPARγ antagonist to inhibit the differentiation of preadipocytes into mature adipocytes, a process critically dependent on PPARγ activation.
-
Reagents and Materials:
-
A preadipocyte cell line (e.g., 3T3-L1).
-
Differentiation medium (containing insulin, dexamethasone, and IBMX).
-
A known PPARγ agonist (e.g., rosiglitazone).
-
Test compounds (T0070907 or GW9662).
-
Oil Red O stain to visualize lipid droplets in mature adipocytes.
-
-
Procedure:
-
Preadipocytes are grown to confluence.
-
The culture medium is replaced with differentiation medium containing the PPARγ agonist, with or without the antagonist at various concentrations.
-
The cells are cultured for several days, with medium changes as required, to allow for differentiation.
-
After the differentiation period, the cells are fixed and stained with Oil Red O.
-
The extent of adipogenesis is quantified by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.
-
The ability of the antagonist to inhibit agonist-induced adipocyte differentiation is determined.
-
Conclusion
Both this compound and GW9662 are potent, irreversible antagonists of PPARγ and serve as valuable tools in metabolic and cancer research. The choice between them will largely depend on the specific requirements of the experiment.
-
This compound is the preferred choice when high potency and selectivity are paramount. Its minimal off-target effects on PPARα and PPARδ make it ideal for studies aiming to isolate the effects of PPARγ inhibition.
-
GW9662 is a suitable alternative and has been extensively used in the literature. However, researchers should be mindful of its potential for off-target effects on PPARα at higher concentrations .
It is always recommended to perform dose-response experiments to determine the optimal concentration for the specific cell type and experimental conditions being used. The detailed protocols and comparative data provided in this guide should aid in making an informed decision for your research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of T0070907-d4 and Other PPARγ Inhibitors for Preclinical Research
This guide provides a detailed comparison of the efficacy of T0070907, the non-deuterated parent compound of T0070907-d4, with other widely used Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inhibitors. The focus is on providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform compound selection in preclinical studies. We will compare the potent antagonist T0070907 against another common antagonist, GW9662, and contextualize their inhibitory action against the effects of well-known PPARγ agonists, Rosiglitazone and Pioglitazone.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1][2][3] Its modulation by small molecules is a key therapeutic strategy for type 2 diabetes and is under investigation for various cancers.[2][4][5] While agonists like Rosiglitazone and Pioglitazone activate the receptor to enhance insulin (B600854) sensitivity, antagonists are crucial research tools for inhibiting PPARγ function to study its role in disease progression, such as in cancer cell proliferation.[6][7][8]
T0070907 is recognized as a highly potent and selective PPARγ antagonist.[9][10] The deuterated form, this compound, is primarily used in pharmacokinetic studies to alter metabolic pathways, but the intrinsic inhibitory efficacy resides in the parent T0070907 molecule. This guide will therefore focus on the efficacy data of T0070907.
Quantitative Efficacy Comparison
The inhibitory potential of PPARγ antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following table summarizes the reported efficacy values for T0070907 and GW9662. For context, the activation potential (EC50) of the agonists Rosiglitazone and Pioglitazone is also included.
| Compound | Type | Target | Efficacy Metric | Value (nM) | Selectivity Profile |
| T0070907 | Antagonist | PPARγ | IC50: 1 [11][12] | >800-fold selective for PPARγ over PPARα and PPARδ.[6][11][12] | |
| PPARγ | Ki: 1 [13][14] | ||||
| GW9662 | Antagonist | PPARγ | IC50: 3.3 [15][16] | Selective for PPARγ, with ~10-fold selectivity over PPARα and >100-fold over PPARδ.[11][15][17] | |
| Rosiglitazone | Agonist | PPARγ | EC50: 60 [18] | Potent and selective for PPARγ with no activity at PPARα and PPARβ.[18] | |
| PPARγ | IC50: 42 [11] | ||||
| Pioglitazone | Agonist | PPARγ | EC50: 930 [13][17][19] | Selective for PPARγ.[4] |
Note: IC50/EC50/Ki values can vary between different assays and experimental conditions.
Mechanism of Action
T0070907 acts as a potent and irreversible antagonist by covalently modifying a cysteine residue (Cys313 in human PPARγ2) in the ligand-binding domain (LBD) of the receptor.[9][10][14] This modification prevents the conformational change required for coactivator recruitment and promotes the binding of corepressors (like NCoR), thereby blocking the transcriptional activity of PPARγ.[9][10]
GW9662 is also an irreversible and selective antagonist that covalently binds to a cysteine residue (Cys285) within the PPARγ ligand-binding site.[15][20] This action effectively prevents the activation of PPARγ-mediated transcription.[20]
Experimental Methodologies
The quantitative data presented above are typically derived from specific in vitro assays. Below are detailed protocols for two common experimental methods used to assess the efficacy of PPARγ inhibitors.
Competitive Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound (e.g., T0070907) to compete with a known radiolabeled ligand (e.g., [3H]-Rosiglitazone) for binding to the PPARγ Ligand Binding Domain (LBD).
Protocol:
-
Receptor Preparation: The human PPARγ-LBD is expressed as a fusion protein (e.g., GST-PPARγ-LBD) in E. coli and purified.
-
Bead Preparation: Streptavidin-modified SPA beads are coated with the biotinylated receptor protein.
-
Reaction Mixture: A reaction is prepared in a 96-well plate containing:
-
SPA buffer (e.g., 10 mM KH2PO4, 50 mM NaCl, 2 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.1).[9]
-
A fixed concentration of GST-PPARγ-LBD protein (e.g., 50 ng).[9]
-
A fixed concentration of a radiolabeled PPARγ agonist, such as [3H]-Rosiglitazone (e.g., 5 nM).[9]
-
Varying concentrations of the test antagonist (e.g., T0070907 or GW9662) dissolved in DMSO.
-
-
Incubation: The mixture is incubated at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Detection: Polylysine-coated SPA beads are added, and the plate is incubated for another hour.[9] When the radioligand binds to the receptor on the bead, the emitted beta particles stimulate the scintillant in the bead, producing light.
-
Data Analysis: The light signal is measured using a microplate scintillation counter (e.g., Packard Topcount).[9] The signal decreases as the unlabeled test compound displaces the radioligand. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Cell-Based Reporter Gene Assay
This assay measures the functional consequence of PPARγ inhibition by quantifying the transcription of a reporter gene under the control of a PPARγ-responsive promoter element (PPRE).
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., human breast cancer cells MCF-7 or MDA-MB-231) is cultured.[6] The cells are transiently transfected with two plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a PPRE (e.g., 3xPPRE-tk-luciferase).[6]
-
-
Compound Treatment: After transfection, cells are treated with:
-
A known PPARγ agonist to stimulate receptor activity (e.g., 1 µM Rosiglitazone).[6]
-
Varying concentrations of the antagonist compound (T0070907 or GW9662).
-
-
Incubation: Cells are incubated for 18-24 hours to allow for gene expression.
-
Cell Lysis: The cells are washed and lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, producing light.
-
Data Analysis: The luminescence is measured using a luminometer. The inhibitory effect of the antagonist is determined by the reduction in luciferase activity compared to cells treated with the agonist alone. The IC50 is the concentration of the antagonist that reduces the agonist-induced luciferase activity by 50%.
Visualizing Pathways and Workflows
PPARγ Signaling Pathway
The diagram below illustrates the canonical signaling pathway for PPARγ. In its inactive state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and is bound to corepressor proteins (CoR). Upon binding an agonist ligand (like Rosiglitazone), a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators (CoA). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription. Antagonists like T0070907 block this process by preventing the conformational change and stabilizing the corepressor-bound state.
Caption: Simplified PPARγ signaling pathway showing activation by agonists and inhibition by antagonists.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the key steps involved in a competitive binding assay to determine the IC50 value of a PPARγ inhibitor.
Caption: Workflow diagram for a Scintillation Proximity Assay (SPA) to measure inhibitor binding.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-diabetic PPARγ agonist Pioglitazone inhibits cell proliferation and induces metabolic reprogramming in prostate cancer | SLU publication database (SLUpub) [publications.slu.se]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. selleckchem.com [selleckchem.com]
- 10. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. GW9662 (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]
- 17. selleckchem.com [selleckchem.com]
- 18. rndsystems.com [rndsystems.com]
- 19. immune-system-research.com [immune-system-research.com]
- 20. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
T0070907-d4: A Comprehensive Guide to its Validation as a Specific PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of T0070907-d4 with other peroxisome proliferator-activated receptor-gamma (PPARγ) antagonists, supported by experimental data and protocols. T0070907 is a potent and selective PPARγ antagonist widely used in research to investigate the physiological and pathological roles of PPARγ. Its deuterated form, this compound, offers a valuable tool for metabolic stability and pharmacokinetic studies.
Comparative Analysis of PPARγ Antagonists
The efficacy of a PPARγ antagonist is determined by its binding affinity and its ability to inhibit the receptor's transcriptional activity. T0070907 has been shown to be a highly potent and selective antagonist.[1]
| Compound | IC50 (nM) for PPARγ | Selectivity | Mechanism of Action | Reference |
| T0070907 | 1 | >800-fold vs PPARα and PPARδ | Irreversible, covalent binding to Cys313 | |
| GW9662 | 3.3 | Selective for PPARγ (32 nM for PPARα, 2000 nM for PPARδ) | Irreversible, covalent binding to Cys285 | [2][3] |
| BADGE | - | Less potent than GW9662 | Non-specific | [3] |
Note: IC50 values can vary between different assay conditions and studies.
Experimental Validation of this compound as a PPARγ Antagonist
The validation of this compound as a specific PPARγ antagonist relies on a series of well-established in vitro assays. These experiments are crucial to demonstrate its ability to block PPARγ activation and its downstream effects.
Adipocyte Differentiation Assay
This assay is a functional assessment of PPARγ antagonism, as PPARγ is the master regulator of adipogenesis.[4] T0070907 effectively blocks the differentiation of preadipocytes into mature adipocytes induced by PPARγ agonists like rosiglitazone.
Experimental Workflow:
Caption: Workflow of an adipocyte differentiation assay.
Detailed Protocol:
-
Cell Seeding: 3T3-L1 preadipocytes are seeded in multi-well plates and grown to confluence in DMEM with 10% calf serum.[4]
-
Differentiation Induction: Two days post-confluence (Day 0), the medium is replaced with a differentiation induction medium containing a PPARγ agonist (e.g., rosiglitazone), insulin (B600854), dexamethasone, and IBMX. Cells are simultaneously treated with varying concentrations of this compound or a vehicle control (DMSO).[4]
-
Maintenance: After 2-3 days, the medium is replaced with an adipocyte maintenance medium containing insulin and the respective treatments, which is refreshed every 2-3 days.
-
Analysis of Adipogenesis:
-
Oil Red O Staining: Around day 8-10, cells are fixed and stained with Oil Red O to visualize lipid droplets. The stain is then eluted, and the absorbance is measured to quantify lipid accumulation.[5][6]
-
Gene Expression Analysis (qPCR): RNA is extracted from the cells, and the expression of key adipogenic marker genes such as Pparg, Cebpa, and Fabp4 is quantified by qPCR.[4]
-
Protein Analysis (Western Blot): Cell lysates are collected to analyze the protein levels of PPARγ and other adipogenic factors by Western blotting.[4]
-
Luciferase Reporter Gene Assay
This assay directly measures the transcriptional activity of PPARγ in a cellular context. This compound is expected to inhibit the agonist-induced expression of a reporter gene under the control of a PPAR response element (PPRE).
Logical Relationship:
Caption: Principle of the luciferase reporter gene assay.
Detailed Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARγ expression vector, a luciferase reporter plasmid containing a PPRE, and a control vector (e.g., Renilla luciferase) for normalization.[7]
-
Treatment: Post-transfection, cells are treated with a PPARγ agonist in the presence or absence of varying concentrations of this compound.[7]
-
Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.[7]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in agonist-induced luciferase expression.[7]
Co-regulator Recruitment Assay
This assay assesses the ability of this compound to modulate the interaction of PPARγ with its transcriptional co-activators and co-repressors. As an antagonist, T0070907 is expected to block the recruitment of co-activators and may promote the recruitment of co-repressors.[8][9]
Signaling Pathway:
Caption: Modulation of co-regulator recruitment by PPARγ ligands.
Detailed Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Assay Principle: This assay measures the proximity between a labeled PPARγ ligand-binding domain (LBD) and a labeled co-regulator peptide.
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPARγ-LBD, and fluorescently labeled (e.g., FITC) co-activator (e.g., TRAP220) or co-repressor (e.g., NCoR) peptides.
-
Procedure:
-
Incubate GST-PPARγ-LBD with the terbium-labeled antibody.
-
Add the agonist and/or this compound at various concentrations.
-
Add the fluorescently labeled co-regulator peptide.
-
Measure the FRET signal. An increase in signal indicates recruitment, while a decrease indicates displacement.
-
PPARγ-Independent Effects
It is important to note that some studies have reported PPARγ-independent effects of T0070907, particularly at higher concentrations.[10] These effects may involve pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway.[1][8][11] Therefore, it is crucial to use appropriate controls, such as PPARγ-null cells, to confirm that the observed effects are indeed mediated by PPARγ antagonism.
Conclusion
This compound is a potent and selective PPARγ antagonist, validated through a variety of robust experimental assays. Its high affinity and specific mechanism of action make it an invaluable tool for elucidating the complex roles of PPARγ in health and disease. When using this compound, researchers should carefully consider the experimental context and include appropriate controls to distinguish between PPARγ-dependent and -independent effects. This guide provides the foundational knowledge and protocols to effectively utilize and validate this compound in your research endeavors.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. coriell.org [coriell.org]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of T0070907-d4: A Comparative Guide to Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the cross-reactivity of T0070907, a potent and selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonist, and its deuterated analog, T0070907-d4, with other nuclear receptors.
While T0070907 is widely recognized for its high affinity and selectivity for PPARγ, its interactions with other nuclear receptors such as Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), and Retinoid X Receptors (RXRs) are less characterized. This guide synthesizes the available data to offer a clear perspective on the selectivity profile of this compound.
Executive Summary of Selectivity Data
T0070907 is a highly potent and selective antagonist of PPARγ with a reported IC50 of 1 nM. It demonstrates over 800-fold selectivity for PPARγ compared to other PPAR isoforms, PPARα and PPARδ. The primary mechanism of action involves the covalent modification of a cysteine residue (Cys313 in human PPARγ2) within the ligand-binding pocket of PPARγ.
To date, comprehensive, publicly available studies detailing the cross-reactivity of T0070907 against a broad panel of nuclear receptors, including LXR, FXR, and RXR, are limited. The data presented below is based on the established selectivity for PPAR isoforms.
| Target Receptor | T0070907 IC50 (nM) | Selectivity vs. PPARγ | Data Source |
| PPARγ | 1 | - | |
| PPARα | >800 | >800-fold | |
| PPARδ | >800 | >800-fold | |
| LXRα/β | Not Reported | Not Reported | - |
| FXR | Not Reported | Not Reported | - |
| RXRα/β/γ | Not Reported | Not Reported | - |
Experimental Protocols
To rigorously assess the cross-reactivity of a compound like this compound, a combination of binding and functional assays is essential. Below are detailed methodologies for key experiments.
Nuclear Receptor Binding Assays
Objective: To determine the binding affinity of this compound to various nuclear receptors.
Method: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell lysates or purified recombinant nuclear receptor ligand-binding domains (LBDs) for PPARγ, PPARα, PPARδ, LXRα, LXRβ, FXR, and RXRα.
-
Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [3H]-Rosiglitazone for PPARγ).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) or a known reference compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter or scintillation proximity assay (SPA) beads.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Nuclear Receptor Functional Assays
Objective: To evaluate the functional activity (antagonism) of this compound on various nuclear receptors.
Method: Gal4-Hybrid Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) and transiently transfect the cells with three plasmids:
-
An expression vector for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the LBD of the nuclear receptor of interest (e.g., GAL4-PPARγ LBD, GAL4-LXRα LBD, etc.).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, treat the cells with a known agonist for the specific nuclear receptor in the presence or absence of increasing concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration. The IC50 value for antagonism is determined as the concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity.
Visualizing the Scientific Context
To better understand the experimental approach and the biological pathway in which T0070907 acts, the following diagrams are provided.
Caption: Workflow for Assessing Nuclear Receptor Cross-Reactivity.
Caption: PPARγ Signaling Pathway and the Antagonistic Action of T0070907.
Conclusion
Comparative Analysis of T0070907 and T0070907-d4 in Functional Assays: A Guide for Researchers
Overview of T0070907
T0070907 is a potent and selective antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1][2][3][4][5][6] It functions by covalently modifying a cysteine residue in the ligand-binding domain of PPARγ, which blocks the recruitment of coactivators and promotes the recruitment of corepressors, thereby inhibiting the transcriptional activity of the receptor.[2][7] T0070907 exhibits high selectivity for PPARγ over other PPAR isoforms, such as PPARα and PPARδ.[1][8][9][10]
Functional Activity of T0070907
The functional activity of T0070907 has been characterized in a variety of in vitro assays. A summary of its quantitative data is presented below.
| Assay Type | Target | Metric | Value | Cell Line/System | Reference |
| Binding Affinity | Human PPARγ | Ki | 1 nM | Cell-free | [11] |
| Functional Antagonism | Human PPARγ | IC50 | 1 nM | In vitro | [9][10] |
| Selectivity | Human PPARα, PPARδ | Fold preference for PPARγ | >800-fold | Not Specified | [1][8][9][10] |
| Cytotoxicity | African green monkey OR6 cells | CC50 (72 hrs) | 2.7 µM | WST1 assay | [2] |
| Antiviral Activity (HCV) | African green monkey OR6 cells | ED50 (72 hrs) | 4.9 µM | Luciferase reporter gene assay | [2] |
T0070907-d4: The Deuterated Analog
This compound is a deuterated version of T0070907, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuteration is a strategy used in drug development to alter the pharmacokinetic properties of a molecule.[12][13][14][][16] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the deuterated compound more resistant to metabolic breakdown.[][16] This can lead to a longer half-life, increased exposure, and potentially altered pharmacodynamic effects.[12][13][]
Note: At the time of this publication, no direct comparative studies detailing the functional activity of this compound versus T0070907 are available in the peer-reviewed literature. The potential advantages of this compound, such as improved metabolic stability, remain to be experimentally validated.
Signaling Pathway and Experimental Workflow
To understand the context of T0070907's function, the following diagrams illustrate the PPARγ signaling pathway and a general workflow for a functional assay.
References
- 1. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 5. cusabio.com [cusabio.com]
- 6. PPAR signaling pathway: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. rndsystems.com [rndsystems.com]
- 10. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of T0070907-d4 and Rosiglitazone: Antagonist vs. Agonist Effects on PPARγ
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the effects of the deuterated peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist T0070907-d4 and the PPARγ agonist rosiglitazone (B1679542). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective analysis of their opposing actions on the master regulator of adipogenesis and glucose homeostasis.
At a Glance: this compound versus Rosiglitazone
| Feature | This compound | Rosiglitazone |
| Primary Target | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) |
| Mechanism of Action | Potent and selective PPARγ antagonist [1] | Potent and selective PPARγ agonist [2] |
| Binding Affinity | IC₅₀ = 1 nM (for inhibition of [³H]rosiglitazone binding)[1] | EC₅₀ = 60 nM[2] |
| Functional Effect | Blocks agonist-induced PPARγ activity[1] | Activates PPARγ, promoting gene transcription[2] |
| Impact on Adipogenesis | Inhibits adipocyte differentiation[1][3] | Promotes adipocyte differentiation[2] |
| Clinical Application | Research tool for studying PPARγ function | Insulin-sensitizing drug for type 2 diabetes |
Quantitative Data Summary
The following tables present a summary of the quantitative data derived from in vitro and cellular assays, highlighting the contrasting effects of this compound and rosiglitazone.
Table 1: PPARγ Binding and Activity
| Parameter | This compound | Rosiglitazone | Reference |
| Binding Affinity (IC₅₀/EC₅₀) | 1 nM (IC₅₀) | 60 nM (EC₅₀) | [1][2] |
| Receptor Selectivity | >800-fold for PPARγ over PPARα and PPARδ | High selectivity for PPARγ over PPARα and PPARδ | [3] |
| Transcriptional Activation | Blocks agonist-induced activation | Induces transcriptional activation | [1][2] |
Table 2: Cellular Effects
| Cellular Process | Effect of this compound | Effect of Rosiglitazone | Reference |
| Adipocyte Differentiation | Inhibition of rosiglitazone-induced differentiation | Promotion of adipogenesis | [2][3] |
| Glucose Uptake | No direct effect, can block agonist-induced uptake | Increases basal and insulin-stimulated glucose uptake | [4][5] |
| Gene Expression (Adiponectin) | Blocks agonist-induced expression | Increases expression | [6] |
| Gene Expression (Lipoprotein Lipase) | Blocks agonist-induced expression | Increases expression | [6] |
Signaling Pathways and Mechanisms of Action
The opposing effects of this compound and rosiglitazone stem from their differential interaction with the PPARγ nuclear receptor.
Caption: Rosiglitazone-mediated activation of PPARγ.
Rosiglitazone, as an agonist, binds to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, leading to increased transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.
Caption: this compound-mediated antagonism of PPARγ.
Conversely, this compound acts as an antagonist. It binds to PPARγ, but instead of promoting coactivator recruitment, it facilitates the binding of corepressor complexes. This action actively represses the transcription of PPARγ target genes, thereby blocking the biological effects initiated by agonists like rosiglitazone.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PPARγ Ligand Binding Assay
Objective: To determine the binding affinity of test compounds to the PPARγ ligand-binding domain.
Methodology: A competitive fluorescence polarization-based ligand binding assay is commonly employed[7].
-
Reagents:
-
Recombinant human PPARγ ligand-binding domain (LBD).
-
A fluorescently labeled PPARγ ligand (e.g., PPARγ Green).
-
Assay buffer.
-
Test compounds (this compound, rosiglitazone) dissolved in DMSO.
-
-
Procedure:
-
A reaction mixture containing the PPARγ LBD and the fluorescent ligand is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The reaction mixture is then added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the fluorescent ligand binding, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for a PPARγ ligand binding assay.
Adipocyte Differentiation Assay
Objective: To assess the effect of test compounds on the differentiation of preadipocytes into mature adipocytes.
Methodology: 3T3-L1 cells are a well-established model for studying adipogenesis[8][9][10].
-
Cell Culture:
-
3T3-L1 preadipocytes are cultured to confluence in a growth medium.
-
Two days post-confluence, differentiation is induced.
-
-
Differentiation Induction:
-
The growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Test compounds (rosiglitazone as a positive control, this compound, or vehicle) are added to the differentiation medium.
-
-
Maturation:
-
After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the respective test compounds.
-
The medium is changed every 2-3 days for a total of 8-10 days to allow for the accumulation of lipid droplets.
-
-
Analysis:
-
Adipogenesis is quantified by staining the intracellular lipid droplets with Oil Red O.
-
The stained lipid droplets are then extracted, and the absorbance is measured spectrophotometrically to quantify the extent of differentiation.
-
Caption: Workflow for an adipocyte differentiation assay.
Gene Expression Analysis
Objective: To measure the effect of test compounds on the expression of PPARγ target genes.
Methodology: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to quantify mRNA levels[11][12].
-
Cell Treatment:
-
Adipocytes or other relevant cell types are treated with this compound, rosiglitazone, or vehicle for a specified period.
-
-
RNA Extraction:
-
Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
The cDNA is used as a template for qRT-PCR with primers specific for the target genes (e.g., Adiponectin, LPL) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Caption: Workflow for gene expression analysis by qRT-PCR.
Conclusion
This compound and rosiglitazone represent invaluable pharmacological tools for dissecting the multifaceted roles of PPARγ. While rosiglitazone serves as a potent activator, driving adipogenesis and enhancing insulin sensitivity, this compound acts as a powerful antagonist, effectively blocking these processes. The direct comparison of their effects, supported by the quantitative data and methodologies presented herein, provides a clear framework for researchers investigating PPARγ signaling and developing novel therapeutics targeting this key nuclear receptor.
References
- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosiglitazone-Mediated Effects on Skeletal Muscle Gene Expression Correlate with Improvements in Insulin Sensitivity in Individuals with HIV-Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of T0070907-d4's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T0070907-d4, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with other relevant alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
This compound is a deuterated version of T0070907. Deuteration is a common strategy in drug development to modify the metabolic profile of a compound, potentially improving its pharmacokinetic properties. For the purpose of this guide, the mode of action of this compound is considered identical to that of T0070907.
Primary Mode of Action: PPARγ Antagonism
T0070907 is a highly potent and selective irreversible antagonist of PPARγ.[1] Its primary mechanism involves the covalent modification of a specific cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain of the receptor.[2][3][4] This irreversible binding induces a conformational change in the receptor, specifically affecting helix 12.[2][5][6] This altered conformation prevents the recruitment of transcriptional coactivators and instead promotes the binding of corepressors, leading to the inhibition of PPARγ-mediated gene transcription.[2][5][6]
Studies have demonstrated that T0070907 effectively blocks the transcriptional activity of PPARγ in various cellular assays, including reporter gene assays and adipocyte differentiation assays.[2][6]
PPARγ-Independent Effects
It is important to note that some studies have reported PPARγ-independent effects of T0070907. For instance, it has been shown to induce apoptosis in immature adipocytes through a mechanism involving oxidative stress.[7][8] Additionally, T0070907 can reduce tubulin protein levels in certain cancer cell lines, leading to G2/M cell cycle arrest, an effect that may not be solely dependent on its PPARγ antagonist activity.[9]
Comparison with Alternatives
Several other compounds are utilized as PPARγ antagonists in research. The following table summarizes the key characteristics of T0070907 and its common alternatives.
| Compound | Mechanism of Action | Potency (IC50/Ki) | Selectivity | Key Features |
| T0070907 | Irreversible covalent antagonist (binds to Cys313/Cys285) | IC50 = 1 nM[3], Ki = 1 nM[1][4] | >800-fold selective for PPARγ over PPARα and PPARδ | Well-characterized, potent, and selective. Has known PPARγ-independent effects. |
| GW9662 | Irreversible covalent antagonist (binds to Cys285) | IC50 = 3.3 nM | Selective for PPARγ over PPARα and PPARδ[10] | Another widely used covalent antagonist. Can be used to probe for PPARγ-independent effects of ligands.[11][12] |
| SR16832 | Dual site inhibitor | Not specified in the provided results | Not specified in the provided results | A newer generation inhibitor designed to overcome limitations of covalent antagonists.[13] |
| SR-202 | Antagonist | Not specified in the provided results | Not specified in the provided results | Used as a comparator to T0070907 to distinguish PPARγ-dependent and -independent effects.[8] |
Signaling Pathway and Experimental Workflow
To visually represent the mode of action and a typical experimental approach for its validation, the following diagrams are provided.
Caption: T0070907 covalently modifies the PPARγ/RXR heterodimer, promoting corepressor recruitment and inhibiting coactivator binding, leading to the repression of target gene transcription.
Caption: A typical experimental workflow to validate the antagonist activity of this compound using a PPARγ reporter gene assay.
Detailed Experimental Protocols
PPARγ Reporter Gene Assay
This assay quantitatively measures the ability of this compound to inhibit PPARγ-mediated gene transcription in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
Expression vector for human PPARγ
-
Luciferase reporter plasmid containing PPAR response elements (PPREs) (e.g., pGL3-PPRE-luc)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
PPARγ agonist (e.g., Rosiglitazone)
-
This compound
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing the PPARγ agonist (e.g., 1 µM Rosiglitazone) and varying concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of this compound.
Adipocyte Differentiation Assay
This assay assesses the ability of this compound to block the differentiation of preadipocytes into mature adipocytes, a process critically dependent on PPARγ activity.
Materials:
-
3T3-L1 preadipocytes
-
DMEM supplemented with 10% bovine calf serum
-
Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
PPARγ agonist (e.g., Rosiglitazone)
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
Procedure:
-
Culture 3T3-L1 preadipocytes to full confluency in DMEM with 10% bovine calf serum.
-
Two days post-confluency, induce differentiation by replacing the medium with adipocyte differentiation medium containing a PPARγ agonist (e.g., 1 µM Rosiglitazone) and either this compound at various concentrations or a vehicle control.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective treatments.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets with Oil Red O solution for 10-15 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually assess the extent of adipocyte differentiation by microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured at a specific wavelength (e.g., 500 nm).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Coactivator/Corepressor Recruitment
This biochemical assay directly measures the ability of this compound to modulate the interaction of PPARγ with coactivator and corepressor peptides.
Materials:
-
Recombinant purified PPARγ ligand-binding domain (LBD)
-
Fluorescently labeled coactivator or corepressor peptides (e.g., from a commercial kit)
-
PPARγ agonist (e.g., Rosiglitazone)
-
This compound
-
Assay buffer
-
HTRF-compatible microplate reader
Procedure:
-
In a suitable microplate, combine the recombinant PPARγ LBD with the fluorescently labeled coactivator or corepressor peptide in the assay buffer.
-
Add the PPARγ agonist (to measure antagonism of coactivator recruitment) or vehicle (to measure promotion of corepressor recruitment).
-
Add varying concentrations of this compound.
-
Incubate the plate at room temperature for the recommended time to allow the binding to reach equilibrium.
-
Measure the HTRF signal using a compatible plate reader.
-
The HTRF signal is proportional to the amount of peptide bound to the PPARγ LBD. Calculate the effect of this compound on coactivator or corepressor recruitment.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor γ (PPARγ)-Independent Specific Cytotoxicity against Immature Adipocytes Induced by PPARγ Antagonist T0070907 [jstage.jst.go.jp]
- 8. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist T0070907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T0070907, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
T0070907 as a Negative Control in PPARγ Activation Studies: A Comparative Guide
For researchers investigating the intricate pathways of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the use of a reliable negative control is paramount to validate experimental findings. T0070907 has emerged as a potent and selective antagonist, making it a valuable tool for these studies. This guide provides a comprehensive comparison of T0070907 with other common PPARγ antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of PPARγ activation experiments. While the deuterated form, T0070907-d4, is available, its primary application is in metabolic stability and pharmacokinetic studies; for functional assays discussed herein, T0070907 is the relevant compound.
Comparative Analysis of PPARγ Antagonists
T0070907 and GW9662 are two widely used irreversible antagonists of PPARγ. Both function by covalently binding to a cysteine residue within the ligand-binding domain of the receptor, thereby preventing the conformational changes required for coactivator recruitment and subsequent gene transcription. While both are effective, their potency and selectivity can differ, which is a crucial consideration for experimental design.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Mechanism of Action |
| T0070907 | PPARγ | 1 [1][2][3] | 1 [4][5] | >800-fold vs PPARα and PPARδ [1][2] | Irreversible covalent antagonist [4] |
| PPARα | ~850 | - | |||
| PPARδ | ~1800 | - | |||
| GW9662 | PPARγ | 3.3 [6][7][8] | - | ~10-fold vs PPARα, >600-fold vs PPARδ [6][7] | Irreversible covalent antagonist [6][7] |
| PPARα | 32[6][7] | - | |||
| PPARδ | >1000 - 2000[7][9] | - |
Experimental Protocols
To rigorously assess the activity of potential PPARγ modulators and the efficacy of negative controls like T0070907, several key assays are routinely employed. Below are detailed protocols for three such fundamental experiments.
PPARγ Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of PPARγ in response to a test compound.
Principle: Cells are co-transfected with a plasmid expressing the PPARγ receptor and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARγ leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing the test compounds, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, T0070907 as a negative control, and a vehicle control (e.g., DMSO). To test for antagonistic activity, cells are treated with the test compound in the presence of a fixed concentration of a PPARγ agonist.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between PPARγ and a coactivator peptide.
Principle: The assay utilizes a GST-tagged PPARγ ligand-binding domain (LBD) and a biotinylated coactivator peptide. A terbium-labeled anti-GST antibody and a streptavidin-labeled fluorophore are used. Upon ligand-induced binding of the coactivator to the PPARγ LBD, the terbium and the fluorophore are brought into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing DTT.
-
Dilute the GST-PPARγ LBD, biotinylated coactivator peptide (e.g., from TRAP220/DRIP-2), terbium-anti-GST antibody, and streptavidin-APC to their final concentrations in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound, positive control (agonist), and negative control (T0070907).
-
Add the pre-mixed assay components to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm and ~620 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the compound concentration to determine the EC50 or IC50 values.
-
Adipocyte Differentiation Assay
This cell-based assay assesses the ability of compounds to induce or inhibit the differentiation of preadipocytes into mature adipocytes, a key physiological process regulated by PPARγ.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with a differentiation-inducing cocktail, which typically includes a PPARγ agonist. The formation of mature adipocytes is characterized by the accumulation of lipid droplets, which can be visualized and quantified by staining with Oil Red O.
Protocol:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.
-
Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing insulin (B600854), dexamethasone, and IBMX, along with the test compound, a positive control (e.g., Rosiglitazone), and a negative control (T0070907).
-
-
Maintenance:
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the respective compounds.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain the cells with a working solution of Oil Red O for 10-20 minutes.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually inspect and photograph the stained cells under a microscope.
-
For quantitative analysis, elute the Oil Red O from the cells using 100% isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.[10]
-
Visualizing the Molecular Pathways and Experimental Design
To better understand the mechanisms and experimental setups, the following diagrams have been generated.
Caption: PPARγ signaling pathway and antagonist intervention.
Caption: General workflow for PPARγ activation studies.
References
- 1. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 2. T0070907 | PPAR | TargetMol [targetmol.com]
- 3. T0070907 - Amerigo Scientific [amerigoscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 8. abmole.com [abmole.com]
- 9. GW 9662, PPARgamma antagonist (CAS 22978-25-2) | Abcam [abcam.com]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: T0070907-d4 versus Other Labeled PPARγ Antagonists
This guide provides a comparative analysis of T0070907-d4, a deuterated labeled standard, against other commonly used standards for antagonizing the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental context to inform their choice of research tools.
Introduction to this compound and Labeled Standards
T0070907 is a highly potent and selective antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation.[1][2][3] The deuterated form, this compound, serves as a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification assays.[4][5][6] Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope, deuterium, provides a distinct mass signature without significantly altering the compound's chemical properties.[5][] This allows for precise differentiation and quantification of the analyte from its labeled counterpart in complex biological matrices.[4][6]
The most common and functionally similar labeled alternative to this compound is GW9662 and its isotopically labeled variants. GW9662 is another potent and selective irreversible antagonist of PPARγ and is frequently used in comparative studies.[1][8] Both T0070907 and GW9662 act by covalently modifying a cysteine residue within the ligand-binding domain of PPARγ.[9]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of T0070907 and GW9662 based on data from various biochemical and cellular assays. It is important to note that direct comparative data for the deuterated forms are limited; therefore, the data presented here are for the parent compounds. The primary advantage of this compound lies in its application as an internal standard, which is discussed in a subsequent section.
Table 1: Comparative Binding Affinity and Potency against Human PPARγ
| Parameter | T0070907 | GW9662 | Reference(s) |
| IC50 (PPARγ) | ~1 nM | ~3.3 nM | [1] |
| Selectivity | >800-fold over PPARα and PPARδ | 10-fold over PPARα, 600-fold over PPARδ | |
| Mechanism of Action | Irreversible covalent antagonist | Irreversible covalent antagonist | [9] |
Table 2: Comparative Activity in a Cell-Based Reporter Assay
| Species | T0070907 (IC50) | GW9662 (IC50) | Assay Conditions | Reference(s) |
| Human | ~1-2 nM | ~3-5 nM | HG5LN-hPPARγ reporter cell line | [1] |
| Mouse | ~1-2 nM | ~3-5 nM | HG5LN-mPPARγ reporter cell line | [1] |
| Xenopus | Partial agonist | Partial agonist | HG5LN-xPPARγ reporter cell line | [1] |
| Zebrafish | No activity | No activity | HG5LN-zfPPARγ reporter cell line | [1] |
Advantages of this compound as a Labeled Standard
The use of a deuterated internal standard like this compound is critical for achieving accurate and reproducible quantification in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[4][5][6] The key advantages include:
-
Correction for Matrix Effects: Biological samples can contain components that interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the signal.[10][11]
-
Improved Precision and Accuracy: By accounting for variability in sample preparation, extraction recovery, and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative assays.[4][6]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies for bioanalytical method validation.[10]
Experimental Protocols
PPARγ Competitive Binding Assay (Scintillation Proximity Assay - SPA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PPARγ.
Materials:
-
GST-tagged human PPARγ ligand-binding domain (LBD)
-
[3H]-Rosiglitazone (radiolabeled agonist)
-
T0070907 or GW9662 (test compounds)
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM EDTA, 1 mM DTT)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds (T0070907 or GW9662) in the assay buffer.
-
In a 96-well plate, add the assay buffer, GST-PPARγ LBD, and [3H]-Rosiglitazone to each well.
-
Add the serially diluted test compounds to the respective wells. Include control wells with no test compound (maximum binding) and wells with a high concentration of a known inhibitor (non-specific binding).
-
Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.
-
Add the streptavidin-coated SPA beads to each well. The GST-tagged PPARγ LBD will bind to the beads.
-
Incubate for another hour to allow the beads to settle.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PPARγ Reporter Gene Assay
Objective: To measure the antagonistic activity of a test compound on PPARγ-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Rosiglitazone (PPARγ agonist)
-
T0070907 or GW9662 (test compounds)
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Co-transfect the HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (T0070907 or GW9662).
-
Treat the cells with the test compounds for a specified pre-incubation period (e.g., 1 hour).
-
Add a fixed concentration of the PPARγ agonist, Rosiglitazone (e.g., at its EC50 concentration), to the wells containing the test compounds. Include control wells with agonist only (maximum activation) and vehicle control (basal activity).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of PPARγ activation and antagonism by this compound.
Caption: Typical workflow for bioanalysis using this compound as an internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. m.youtube.com [m.youtube.com]
Unraveling the Consistency of T0070907-d4's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the biological effects of T0070907-d4, a deuterated analog of the potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist T0070907, across various laboratory settings. We delve into the available data on its consistency, compare its performance with other key PPARγ modulators, and provide detailed experimental protocols to aid in the design of robust and reproducible studies.
This compound, as a deuterated version of T0070907, is expected to exhibit similar biological activity but with potentially altered pharmacokinetic properties. The core mechanism of action for T0070907 involves the irreversible, covalent modification of the PPARγ ligand-binding domain, leading to the blockade of its transcriptional activity.[1] This antagonism has been shown to impact a range of cellular processes, from inhibiting cancer cell proliferation and motility to blocking adipocyte differentiation.[2][3][4][5]
Performance Across Different Laboratory Settings: A Look at the Data
While direct inter-laboratory studies on this compound are not extensively published, the reproducibility of the effects of its non-deuterated counterpart, T0070907, has been a subject of investigation. A key study by Kassotis et al. (2017) highlighted the implications for reproducibility when characterizing adipogenic chemicals in different cell culture systems, which is relevant to the study of PPARγ modulators like T0070907. The study underscores the importance of standardized cell sources and handling protocols to ensure consistent results.
The effects of T0070907 have been documented in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and cervical cancer (HeLa, SiHa, and ME180), demonstrating its broad anti-proliferative and anti-migratory activities.[2][4] However, the magnitude of these effects can vary depending on the cell type and the specific experimental conditions. It is also important to note that T0070907 can exhibit both PPARγ-dependent and -independent effects, which may contribute to variability in experimental outcomes.[3][6]
Comparative Analysis with Alternative PPARγ Modulators
To provide a clearer picture of this compound's standing, we compare its primary compound, T0070907, with other widely used PPARγ modulators: GW9662, a selective PPARγ antagonist, and Rosiglitazone (B1679542), a potent PPARγ agonist.
| Feature | T0070907 | GW9662 | Rosiglitazone |
| Mechanism of Action | Irreversible covalent antagonist of PPARγ[1] | Selective antagonist of PPARγ | Potent agonist of PPARγ[7][8] |
| Primary Biological Effects | Inhibits cancer cell proliferation, migration, and invasion; Blocks adipogenesis[2][3][4][5] | Induces ferroptosis and disulfidptosis in cancer cells[9] | Promotes adipogenesis; Improves insulin (B600854) sensitivity[7][10] |
| Reported IC50/Ki | IC50 = 1 nM for PPARγ | - | - |
| Key Differentiators | Potent and irreversible binding; Exhibits both PPARγ-dependent and -independent effects[3][6] | Differences in functional efficacy compared to T0070907[11] | Activates PPARγ signaling pathway[12][13] |
Experimental Methodologies
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments frequently employed to assess the effects of PPARγ modulators.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or comparator compounds (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compounds at desired concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Ligand Binding Assay (Scintillation Proximity Assay - SPA)
-
Reaction Mixture Preparation: Prepare a 90 µL reaction mixture containing SPA buffer, 50 ng of GST-PPARγ protein, 5 nM of a radiolabeled PPARγ ligand (e.g., [3H]Rosiglitazone), and 5 µL of this compound or competitor compound in DMSO.[1][14]
-
Incubation: Incubate the mixture for 1 hour at room temperature.[1][14]
-
Bead Addition: Add 10 µL of polylysine-coated SPA beads (20 mg/mL in SPA buffer) and incubate for another hour.[1][14]
-
Measurement: Read the scintillation signal using a suitable counter.[1][14]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).
Visualizing the Molecular Interactions
To better understand the mechanism of action of T0070907, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PPARγ signaling pathway modulation by agonist (Rosiglitazone) and antagonist (this compound).
Caption: A generalized workflow for assessing the cellular effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor γ (PPARγ)-Independent Specific Cytotoxicity against Immature Adipocytes Induced by PPARγ Antagonist T0070907 [jstage.jst.go.jp]
- 7. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone, a peroxisome proliferator-activated receptor-gamma, inhibits the Jun NH(2)-terminal kinase/activating protein 1 pathway and protects the heart from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Rosiglitazone and PPAR-gamma overexpression protect mitochondrial membrane potential and prevent apoptosis by upregulating anti-apoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-proliferative effect of rosiglitazone in the human T-lymphocyte leukaemia cell line Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T0070907 | PPAR | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal Procedures for T0070907-d4
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of T0070907-d4, a deuterated analog of the potent PPARγ antagonist T0070907. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chemical and Physical Properties
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | N-(Pyridin-4-yl)-2-chloro-5-nitrobenzamide-d4 |
| Molecular Formula | C₁₂H₄D₄ClN₃O₃ |
| Molecular Weight | 281.7 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
Health Hazard Information
While a specific toxicological profile for this compound is not available, it should be handled with care as the toxicological properties have not been fully investigated. The following potential hazards are based on the available Safety Data Sheet (SDS).
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
To minimize exposure, all personnel handling this compound must wear the following personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat.
Disposal Workflow
The proper disposal of this compound, including any contaminated materials, must follow established hazardous waste protocols. The following workflow provides a step-by-step guide for its disposal.
Spill and Accidental Release Measures
In the event of a spill or accidental release of this compound, the following procedures should be immediately implemented:
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (PPE).
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Do not let the product enter drains.
Regulatory Compliance
All disposal activities must be conducted in accordance with local, state, and federal regulations for hazardous waste management. It is the responsibility of the generator to correctly classify and label the waste. If you are unsure about the regulations in your area, consult with your institution's Environmental Health and Safety (EHS) department.
Essential Safety and Logistical Information for Handling T0070907-d4
This document provides crucial safety protocols and logistical plans for the handling and disposal of T0070907-d4, a potent and selective PPARγ antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Chemically resistant, powder-free. Change immediately if contaminated. |
| Body | Disposable Lab Coat or Gown | Solid front, long-sleeved. |
| Eyes | Safety Goggles or Face Shield | Provide protection from splashes and airborne particles. |
| Respiratory | N95 Respirator or higher | Recommended, especially when handling the powder form to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for decontamination should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Pickup: Arrange for collection and disposal by a licensed hazardous waste management company, following your institution's environmental health and safety (EHS) guidelines. Do not dispose of this compound down the drain.
Experimental Protocol: Scintillation Proximity Assay (SPA) for PPARγ Binding
While a detailed, step-by-step protocol for a specific experiment with this compound is not publicly available, the following provides a generalized methodology for a Scintillation Proximity Assay (SPA), a common technique to assess the binding of ligands to receptors like PPARγ.
Objective: To determine the binding affinity of this compound to the PPARγ receptor.
Materials:
-
Recombinant PPARγ protein
-
Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)
-
This compound (unlabeled)
-
SPA beads (e.g., PVT-WGA)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Bead Preparation: Reconstitute SPA beads in the assay buffer.
-
Protein-Bead Coupling: Incubate the recombinant PPARγ protein with the SPA beads to allow for coupling.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of unlabeled this compound (or vehicle control)
-
A fixed concentration of the radiolabeled PPARγ ligand
-
The PPARγ-coupled SPA beads
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the scintillation counts against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand.
PPARγ Signaling Pathway
T0070907 is a potent antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[1] The following diagram illustrates the canonical PPARγ signaling pathway and the point of inhibition by T0070907.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
